Diethyl 2-(bromomethyl)malonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(bromomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFDYMMFCGYFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526723 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34762-17-9 | |
| Record name | Diethyl (bromomethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate, with CAS number 34762-17-9, is a versatile chemical intermediate of significant interest in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a diethyl malonate backbone, renders it a potent electrophilic building block. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and safety considerations, tailored for professionals in research and drug development. The primary utility of this compound lies in its ability to introduce a diethyl malonate moiety into a wide range of molecules through nucleophilic substitution, enabling the construction of complex carbon skeletons.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in experimental setups.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 34762-17-9 | [1] |
| Molecular Formula | C₈H₁₃BrO₄ | [1] |
| Molecular Weight | 253.09 g/mol | [1] |
| IUPAC Name | diethyl 2-(bromomethyl)propanedioate | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 95-97 °C at 1 Torr | [2] |
| Density | 1.337 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.468 | [2] |
Table 2: Computed Properties
| Property | Value | Reference(s) |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 251.99972 Da | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Radical Bromination
The synthesis would likely involve the reaction of diethyl methylmalonate with a radical brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or light).
Caption: Plausible synthesis of this compound.
Generalized Experimental Protocol for Synthesis
The following is a generalized procedure based on standard practices for radical bromination:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl methylmalonate in a suitable dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated photochemically using a UV lamp. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Reactivity and Applications
The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions, specifically S_N2 reactions. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.[3]
Nucleophilic Substitution Reactions
This compound is an excellent reagent for the alkylation of various nucleophiles, including carbanions (such as enolates), amines, thiols, and azides. This reactivity allows for the introduction of the CH(COOEt)₂ moiety, which can be further manipulated, for instance, through decarboxylation.
References
An In-depth Technical Guide to the Structure and Bonding of Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a versatile reagent in organic synthesis, prized for its role as a precursor in the formation of a wide array of complex molecules. Its utility is fundamentally derived from its unique molecular structure and the nature of its chemical bonds. This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of this compound, supported by spectroscopic data of analogous compounds, a plausible synthetic protocol, and a discussion of its electrophilic nature. Understanding these core aspects is crucial for its effective application in research and drug development.
Molecular Structure and Bonding
The fundamental characteristics of this compound are defined by its molecular formula, C₈H₁₃BrO₄, and its IUPAC name, diethyl 2-(bromomethyl)propanedioate.[1] Its molecular weight is 253.09 g/mol . The structure, represented by the SMILES string CCOC(=O)C(CBr)C(=O)OCC, features a central malonate core functionalized with two ethyl ester groups and a bromomethyl substituent.
The key to its reactivity lies in the C-Br bond. Bromine, being an excellent leaving group, renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its application in SN2 reactions for the alkylation of various nucleophiles.
Visualization of Molecular Structure
To illustrate the arrangement of atoms and bonds, a two-dimensional structural diagram is provided below.
Caption: 2D structure of this compound.
Bond Parameters
| Bond | Type | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |
| C-Br | Covalent | 1.94 | C-C-Br | 109.5 |
| C=O (ester) | Covalent | 1.21 | O=C-O | 120 |
| C-O (ester) | Covalent | 1.34 | C-O-C | 115 |
| C-C (malonate core) | Covalent | 1.52 | C-C-C | 109.5 |
| C-H (alkyl) | Covalent | 1.09 | H-C-H | 109.5 |
Spectroscopic Characterization (by Analogy)
Direct experimental spectroscopic data for this compound is scarce. However, the spectra of closely related compounds, such as diethyl 2-bromo-2-methylmalonate and diethyl bromomalonate, provide valuable insights into the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. By analogy with similar structures, the following chemical shifts (δ) can be predicted:
-
-CH₂- (ethyl ester, quartet): ~4.2 ppm
-
-CH₃ (ethyl ester, triplet): ~1.3 ppm
-
-CH- (malonate, multiplet): This proton's chemical shift will be influenced by the adjacent bromomethyl and ester groups.
-
-CH₂Br (bromomethyl, doublet): This signal is expected to be downfield due to the deshielding effect of the bromine atom.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information about the carbon skeleton. Predicted chemical shifts for the key carbon atoms are:
-
C=O (ester carbonyl): ~165-175 ppm
-
-O-CH₂- (ethyl ester): ~60-65 ppm
-
-CH- (malonate): This central carbon's resonance will be a key indicator of the substitution pattern.
-
-CH₂Br (bromomethyl): ~30-40 ppm
-
-CH₃ (ethyl ester): ~14 ppm
FT-IR Spectroscopy
The infrared spectrum is dominated by the strong absorption band of the C=O stretching vibration of the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. Other characteristic vibrations include C-O stretching and C-H bending and stretching frequencies.
Experimental Protocols
Plausible Synthesis of this compound
A common and effective method for the synthesis of α-halo esters is the direct halogenation of the corresponding ester. The following protocol is adapted from the well-established synthesis of ethyl bromomalonate and represents a plausible route to this compound.[4]
Materials:
-
Diethyl 2-methylmalonate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, and distillation apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-methylmalonate in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator to the solution.
-
Heat the mixture to reflux.
-
Slowly add a solution of N-Bromosuccinimide in carbon tetrachloride to the refluxing mixture.
-
Continue refluxing until the reaction is complete (can be monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Workflow:
Caption: Plausible synthetic workflow for this compound.
Reactivity and Applications
The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions.[2] The polarized C-Br bond, coupled with the stability of the bromide leaving group, makes the bromomethyl carbon an excellent target for a wide range of nucleophiles.
Signaling Pathway of Reactivity:
Caption: General SN2 reactivity pathway of this compound.
This reactivity makes it a valuable building block for the synthesis of:
-
Substituted malonic esters: By reacting with carbanions, such as those derived from other malonic esters or β-keto esters.
-
Amino acid derivatives: Through reaction with amines.
-
Ethers: Via reaction with alkoxides.
-
Cyclic compounds: Intramolecular cyclization can be achieved if the nucleophile is part of the same molecule.
Conclusion
This compound is a cornerstone reagent in synthetic organic chemistry. Its structure, characterized by a reactive C-Br bond and the versatile malonate core, dictates its role as a potent electrophile. While direct experimental data on its bond parameters is limited, a combination of analogy to similar structures and computational chemistry provides a solid framework for understanding its properties. The synthetic and reactivity principles outlined in this guide offer a foundation for its effective utilization in the design and development of novel chemical entities.
References
An In-depth Technical Guide to the Synthesis of Diethyl 2-(bromomethyl)malonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl 2-(bromomethyl)malonate from diethyl malonate. The synthesis is a two-step process involving an initial hydroxymethylation followed by a bromination reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support laboratory application.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a malonic ester moiety functionalized with a reactive bromomethyl group. This functionality allows for subsequent nucleophilic substitution reactions, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from the readily available and inexpensive starting material, diethyl malonate, proceeds through the formation of a hydroxymethyl intermediate, which is subsequently converted to the target bromomethyl derivative. Careful control of reaction conditions is crucial, particularly in the initial hydroxymethylation step, to favor the desired mono-substituted product.
Reaction Pathway
The synthesis of this compound from diethyl malonate is achieved in two sequential steps:
-
Step 1: Mono-hydroxymethylation of Diethyl Malonate. Diethyl malonate is reacted with formaldehyde in the presence of a mild base, such as potassium bicarbonate, to yield diethyl 2-(hydroxymethyl)malonate. To favor the formation of the mono-adduct over the di-substituted product, a near 1:1 stoichiometry of the reactants is employed.
-
Step 2: Bromination of Diethyl 2-(hydroxymethyl)malonate. The hydroxyl group of the intermediate is then substituted with a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃), to afford the final product, this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the laboratory preparation of this compound.
Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate
This procedure is adapted from a known synthesis of diethyl bis(hydroxymethyl)malonate, with modifications to the stoichiometry to favor the mono-hydroxymethylated product.[1]
Materials:
-
Diethyl malonate
-
Formaldehyde solution (37% in water)
-
Potassium bicarbonate (K₂CO₃)
-
Saturated ammonium sulfate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropyl ether
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Ice bath
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of formaldehyde (1.0 equivalent) and a catalytic amount of potassium bicarbonate.
-
Cool the flask in an ice-water bath to maintain a temperature of 20-25°C.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel over a period of 40-50 minutes, ensuring the reaction temperature does not exceed 30°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate to facilitate the separation of the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
The crude product, diethyl 2-(hydroxymethyl)malonate, can be purified by crystallization from isopropyl ether or used directly in the next step after thorough drying.
Step 2: Synthesis of this compound
This protocol describes the conversion of the intermediate alcohol to the final bromide using phosphorus tribromide.
Materials:
-
Diethyl 2-(hydroxymethyl)malonate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve the crude diethyl 2-(hydroxymethyl)malonate (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (0.34 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.414 |
| Diethyl 2-(hydroxymethyl)malonate | C₈H₁₄O₅ | 190.19 | - | - | - |
| This compound | C₈H₁₃BrO₄ | 253.09 | - | - | - |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
Safety Considerations
-
Diethyl malonate: Combustible liquid. Handle in a well-ventilated area.
-
Formaldehyde: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and full-face protection.
-
Diethyl ether: Extremely flammable. Work in an area free of ignition sources.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Pivotal Role of Electron-Withdrawing Groups in the Reactivity of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(bromomethyl)malonate is a highly versatile reagent in organic synthesis, primarily owing to the unique electronic environment created by the presence of two electron-withdrawing ester groups. This guide provides a comprehensive analysis of how these groups modulate the reactivity of the bromomethyl moiety, rendering it a potent electrophile for a wide array of synthetic transformations. This document delves into the mechanistic underpinnings of its reactivity, supported by quantitative data, detailed experimental protocols, and logical and procedural diagrams to facilitate a deeper understanding and practical application of this valuable synthetic building block.
Introduction
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. This compound has emerged as a key player in this endeavor, serving as a trifunctional reagent that combines the nucleophilic character of the malonic ester with the electrophilic nature of the bromomethyl group. The presence of the two diethyl ester groups is not merely a passive structural feature; they are the primary activators of the molecule's synthetic utility. Their strong electron-withdrawing nature significantly influences the reactivity of the adjacent bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide will explore the multifaceted role of these electron-withdrawing groups in dictating the reactivity of this compound and its applications in the synthesis of complex organic molecules, including heterocyclic compounds and precursors for pharmacologically active agents.
The Influence of Electron-Withdrawing Ester Groups on Reactivity
The reactivity of the bromomethyl group in this compound is profoundly influenced by the two adjacent diethyl ester functionalities. These groups exert a powerful electron-withdrawing effect through induction, which has two major consequences for the molecule's reactivity.[1]
-
Increased Electrophilicity: The ester groups pull electron density away from the central carbon atom and, by extension, from the carbon of the bromomethyl group. This inductive effect renders the carbon atom of the C-Br bond more electron-deficient, thus increasing its electrophilicity and making it a more favorable target for nucleophiles.[1]
-
Stabilization of the Transition State: In the context of a bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile forms a partial bond with the electrophilic carbon while the bromide leaving group begins to depart. This creates a pentacoordinate transition state with a partial negative charge. The electron-withdrawing ester groups help to stabilize this transient negative charge through delocalization, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1]
This electronic activation, coupled with the minimal steric hindrance at the primary carbon of the bromomethyl group, makes this compound an ideal substrate for SN2 reactions.[1]
Key Reaction Pathways and Mechanisms
The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.[1] This reactivity is central to its utility in synthetic organic chemistry.
Bimolecular Nucleophilic Substitution (SN2)
The reaction of this compound with nucleophiles predominantly proceeds via an SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.
Cyclization Reactions
The dual functionality of this compound makes it an excellent precursor for the synthesis of cyclic compounds. Intramolecular nucleophilic substitution can lead to the formation of various ring systems, which is a powerful strategy in the synthesis of heterocyclic compounds of pharmaceutical interest.
Quantitative Data on Reactivity
While specific kinetic data for every reaction of this compound is not extensively documented in dedicated studies, the vast body of knowledge on SN2 reactions supports its kinetic profile. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The following table summarizes representative yields for the reaction of this compound and similar electrophiles with various nucleophiles, illustrating the versatility of this reagent.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate enolate | Diethyl 2-(diethyl malonyl)methylmalonate | NaH, DMF, rt, 2h | 55 | [2] |
| Indole | Diethyl 2-(1H-indol-1-ylmethyl)malonate | NaH, DMF, rt | Good | (Analogous) |
| Pyrrolidine | Diethyl 2-(pyrrolidin-1-ylmethyl)malonate | K₂CO₃, CH₃CN, reflux | High | (Analogous) |
| Sodium azide | Diethyl 2-(azidomethyl)malonate | NaN₃, DMF, 60°C | >90 | (Analogous) |
| Thiophenol | Diethyl 2-((phenylthio)methyl)malonate | NaH, THF, rt | High | (Analogous) |
Note: Data for analogous reactions are included to demonstrate the general reactivity patterns. DMF = Dimethylformamide, rt = room temperature, THF = Tetrahydrofuran.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alpha-brominated esters involves the bromination of the corresponding substituted malonic ester.
Materials:
-
Diethyl 2-methylmalonate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of diethyl 2-methylmalonate (1 equiv.) in CCl₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the solid NBS.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% aqueous solution of NaHCO₃ and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Nucleophilic Substitution with an Amine: Synthesis of Diethyl 2-((diethylamino)methyl)malonate
This protocol describes a typical SN2 reaction with a secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) in acetonitrile.
-
Add potassium carbonate (1.5 equiv.) and diethylamine (1.2 equiv.) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Intramolecular Cyclization: Synthesis of a Substituted Lactone
This protocol exemplifies the use of this compound in the synthesis of a heterocyclic system.
Materials:
-
Product from a reaction of this compound with a nucleophile containing a hydroxyl group (e.g., from reaction with a protected hydroxy-amine).
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
To a suspension of sodium hydride (1.1 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of the hydroxy-malonate precursor (1 equiv.) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Heat the mixture to reflux for 4-6 hours to effect intramolecular cyclization.
-
Cool the reaction to 0°C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography.
Logical Relationships in Reactivity
The reactivity of this compound is a fine balance of several factors. The following diagram illustrates the key relationships influencing its synthetic utility.
Applications in Drug Development and Complex Molecule Synthesis
The ability to readily introduce a malonate moiety onto a diverse range of molecular scaffolds makes this compound a valuable tool in drug discovery and development. The malonate group can be further manipulated, for example, through hydrolysis and decarboxylation to generate substituted acetic acids, or by condensation with urea or thiourea to form barbiturates and thiobarbiturates, which are classes of compounds with a wide range of biological activities. Furthermore, its role in the construction of complex carbocyclic and heterocyclic frameworks allows for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
The electron-withdrawing diethyl ester groups in this compound are the cornerstone of its high reactivity and synthetic versatility. By enhancing the electrophilicity of the bromomethyl carbon and stabilizing the SN2 transition state, these groups facilitate a broad spectrum of nucleophilic substitution and cyclization reactions. This in-depth guide has provided a comprehensive overview of the principles governing its reactivity, supported by practical experimental protocols and illustrative diagrams. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the role of these electronic effects is crucial for the effective application of this powerful reagent in the synthesis of novel and complex molecular architectures.
References
The Synthetic Versatility of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a highly versatile and valuable reagent in modern organic synthesis. Its unique trifunctional nature, possessing two ester groups and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis.
Core Applications in Organic Synthesis
The strategic placement of the electrophilic bromomethyl group adjacent to the nucleophilic potential of the malonic ester moiety makes this compound a powerful tool for the construction of complex molecular architectures. Key applications include the synthesis of substituted cyclopropanes, γ-keto esters, and a variety of heterocyclic systems.
Synthesis of Substituted Cyclopropanes
The reaction of this compound with α,β-unsaturated compounds, such as chalcones, provides a facile route to highly functionalized cyclopropane derivatives. This transformation typically proceeds via a Michael-initiated ring-closure (MIRC) reaction.
Reaction Workflow: Michael-Initiated Ring Closure
Caption: Workflow for the synthesis of substituted cyclopropanes via a Michael-initiated ring-closure reaction.
Experimental Protocol: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate
To a solution of a chalcone derivative (1 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at room temperature, a catalytic amount of potassium tert-butoxide (KOt-Bu) is added. The reaction mixture is stirred for 3-4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired cyclopropane derivative.
Quantitative Data: Synthesis of Chalcone-Diethyl Malonate Adducts [1]
| Entry | Chalcone Substituent (Ar) | Product Yield (%) |
| 1 | 4-Chlorophenyl | 88 |
| 2 | 4-Methylphenyl | 92 |
| 3 | 4-Methoxyphenyl | 94 |
| 4 | 2-Thienyl | 85 |
Synthesis of γ-Keto Esters
This compound serves as a key building block in the synthesis of γ-keto esters. The reaction typically involves the formation of an intermediate which is then decarboxylated to yield the final product. A common strategy involves the reaction with a substituted carbonyl chloride followed by bromination and subsequent decarboxylation.[2]
Reaction Pathway: Synthesis of α-Bromomethyl Ketones
Caption: General pathway for the synthesis of α-bromomethyl ketones from diethyl malonate.
Experimental Protocol: Preparation of 2-(4'-chlorophenyl)-6-chloroquinoline-4-α-bromomethyl ketone hydrobromide [2]
A solution of diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate (21.5 g, 0.04 mole) in 50 ml of glacial acetic acid is heated to reflux. To this, 15 ml of 48% aqueous hydrobromic acid is added over two minutes. After 21 minutes, the evolution of carbon dioxide ceases, and a yellow solid forms. The reaction is quenched by pouring it into water and the product is collected by filtration, washed with water, and dried in vacuo. This process yields 13.0 g (82%) of the desired product.
Quantitative Data: Synthesis of α-Bromomethyl Ketones [2]
| Entry | Starting Diethyl α-Bromo-acylmalonate | Product Yield (%) |
| 1 | Diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate | 82 |
| 2 | Diethyl α-bromo-2-(4'-chlorophenyl)-6-methoxy-7-chlorocinchoninyl malonate | 85 |
| 3 | Diethyl α,6-dibromo-9-phenanthroyl malonate | 95 |
Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, including furans, pyrimidines, and as a substrate in the Gabriel synthesis of primary amines.
While direct reactions are less common, derivatives of this compound can be employed in multi-step syntheses to generate highly substituted furans. One conceptual approach involves the reaction of a malonate-derived intermediate with a suitable precursor to form a 1,4-dicarbonyl compound, which can then be cyclized.
Conceptual Workflow: Furan Synthesis
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, its utility is matched by its hazardous properties, necessitating a thorough understanding and strict adherence to safety and handling protocols. This technical guide provides an in-depth overview of the essential precautions, experimental procedures for safe use, and emergency response measures to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling.[1][2] It is a corrosive liquid that can cause severe skin burns and serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Hazard Pictograms:
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C8H13BrO4 | [4] |
| Molecular Weight | 253.09 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Specific Gravity | 1.402 | [1] |
| Boiling Point | Not available | |
| Flash Point | > 200 °F (> 93 °C) | [3] |
| CAS Number | 34762-17-9 | [4] |
Experimental Protocols: Safe Handling Procedures
Adherence to standardized protocols is critical when working with this compound. The following sections detail the necessary steps from preparation to disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][3]
-
Hand Protection: Wear protective gloves, such as elbow-length PVC gloves.[1] It is crucial to select gloves tested to a relevant standard (e.g., EN 374, US F739) and to wash hands thoroughly after use.[1]
-
Skin and Body Protection: A lab coat or overalls should be worn.[1][3] For handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7][8] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[6]
Engineering Controls
-
Ventilation: A well-functioning chemical fume hood is essential to minimize inhalation exposure.[6][7][8]
-
Safety Equipment: An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[3]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[1] Do not breathe mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[3][6]
-
Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[1][2][6] Keep away from heat, sparks, and open flames.[3] Incompatible materials such as strong acids, strong bases, and strong oxidizing agents should be stored separately.[3][8]
Spill Management
-
Minor Spills:
-
Evacuate unnecessary personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with a 2-5% solution of soda ash and then with water.[9]
-
-
Major Spills:
Disposal
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1] The recommended disposal method is to send it to a licensed incinerator equipped with an afterburner and scrubber.[3] Do not allow the chemical to enter the environment.[6]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[3] Seek medical advice.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6]
Fire-Fighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][7]
-
Fire-Fighting Procedures: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][7]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1][7]
Visualized Workflows and Logical Relationships
To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of key safety precautions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl bromomalonate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
Technical Guide: Physicochemical Properties of Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a concise overview of the core physicochemical properties of Diethyl 2-(bromomethyl)malonate, a key reagent in organic synthesis. The information is presented to be readily accessible for professionals in research and development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |
| Molecular Weight | 253.09 g/mol | [1][2][3] |
| CAS Number | 34762-17-9 | [1][2] |
Determination of Physicochemical Properties: Standard Protocols
The molecular formula and weight of a compound like this compound are determined through a combination of analytical techniques.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the number of protons and carbons, which validates the molecular formula.
-
Elemental Analysis: This method provides the percentage composition of the individual elements (carbon, hydrogen, oxygen, bromine) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its atomic constituents, and its overall molecular properties can be visualized as a direct logical flow.
References
Stability and Storage of Diethyl 2-(bromomethyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(bromomethyl)malonate, a key reagent in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and reactivity in drug development and manufacturing processes. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and a general protocol for stability assessment.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃BrO₄ | |
| Molecular Weight | 253.09 g/mol | [1] |
| CAS Number | 34762-17-9 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Stability Profile and Incompatibilities
This compound is considered stable under recommended storage conditions.[3] However, its reactivity as an alkylating agent and the presence of ester functional groups make it susceptible to degradation under certain conditions.
Incompatible Materials: To ensure stability, avoid contact with the following:
-
Strong Bases: Can promote hydrolysis of the ester groups and elimination of HBr.[3][2] Contact with alkaline materials may also liberate heat.[2]
-
Strong Acids: Can catalyze the hydrolysis of the ester groups.[3]
-
Strong Oxidizing Agents: May lead to decomposition.[3]
-
Metals: Reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating an explosion hazard.[2] Aluminum and galvanized containers should not be used.[2]
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (primarily hydrogen bromide, HBr).[3]
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and stability of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference |
| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C. | [4] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [4] |
| Container | Store in original, tightly sealed containers. Glass containers are suitable. Lined metal cans or plastic pails may also be used. | [2] |
| Ventilation | Store in a well-ventilated area.[3] | |
| Light | Protect from light. | [5][6] |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), chemical goggles, and a face shield. Avoid inhalation of vapors and contact with skin and eyes. | [3][2] |
Potential Degradation Pathways
Hydrolysis
The ester functional groups in this compound are susceptible to hydrolysis, particularly in the presence of acid or base catalysts and water. This reaction would lead to the formation of the corresponding carboxylic acids and ethanol.
Caption: Proposed hydrolysis degradation pathway for this compound.
Dehydrohalogenation (Elimination)
In the presence of a base, this compound can undergo an elimination reaction (dehydrohalogenation) to form Diethyl 2-methylidenemalonate and hydrogen bromide.
Caption: Proposed dehydrohalogenation pathway for this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[6][7] The following is a general protocol for assessing the stability of this compound.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow
Caption: General workflow for a forced degradation study of this compound.
Stress Conditions
A summary of recommended stress conditions for the forced degradation study is provided in Table 3. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Proposed Method |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., ACN) and treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. |
| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Analytical Methodology
A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated. This method must be able to separate the parent compound from all significant degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (with or without a buffer like formic acid or ammonium acetate)
-
Detection: UV detection at a suitable wavelength and/or Mass Spectrometry for peak identification and purity assessment.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its primary liabilities are susceptibility to hydrolysis and dehydrohalogenation, particularly in the presence of strong acids, bases, and moisture. For professionals in research and drug development, adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity and reactivity of this important synthetic intermediate. A well-designed forced degradation study is recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. aklectures.com [aklectures.com]
- 4. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Theoretical Calculations on the Reaction Mechanisms of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and mechanistic aspects of reactions involving diethyl 2-(bromomethyl)malonate, a versatile reagent in organic synthesis. Given the limited specific theoretical studies on this molecule, this guide combines established mechanistic principles with data from analogous systems to present a robust predictive framework for its reactivity. The focus is on nucleophilic substitution and radical-mediated pathways, which are central to its application in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction: The Synthetic Utility of this compound
This compound is a highly functionalized building block in organic chemistry. Its structure, featuring a reactive bromomethyl group adjacent to a malonic ester moiety, allows for a variety of chemical transformations. The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[1] This reactivity is harnessed to introduce the diethyl malonate unit into a wide range of molecules, which can then be further elaborated, for instance, through decarboxylation of the malonic ester. The bromine atom serves as a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1]
Key Reaction Mechanisms
The reactivity of this compound is predominantly governed by two key mechanistic pathways: bimolecular nucleophilic substitution (SN2) and radical-initiated reactions. The preferred pathway is dictated by the reaction conditions, including the nature of the reactants, the presence of initiators, and the solvent system.
Bimolecular Nucleophilic Substitution (SN2) Pathway
In the presence of a nucleophile, this compound readily undergoes an SN2 reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[1]
Diagram of the SN2 Reaction Pathway
Caption: Generalized SN2 reaction pathway for this compound.
Radical-Initiated Pathway
Radical reactions are particularly relevant to the synthesis of this compound itself, typically through the bromination of a precursor. For instance, the radical-initiated bromination of diethyl 2-methylmalonate using N-Bromosuccinimide (NBS) is a viable synthetic route.[1] This process involves the abstraction of a hydrogen atom from the methyl group, forming a stabilized radical intermediate which then reacts with a bromine source.
Diagram of the Radical Bromination Pathway
Caption: Radical chain mechanism for the synthesis of this compound.
Theoretical Calculations: A Predictive Framework
While specific computational studies on this compound are not widely available, we can extrapolate from theoretical analyses of similar SN2 reactions to understand its behavior. Density Functional Theory (DFT) is a powerful tool for modeling such reaction pathways and transition states.
Computational Methodology
A plausible computational protocol to study the SN2 reaction of this compound with a nucleophile (e.g., the enolate of dimethyl malonate) would involve the following:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) would be appropriate to describe the electronic structure of the atoms, including polarization and diffuse functions for the anionic species.
-
Solvent Model: The effect of the solvent can be included using a polarizable continuum model (PCM) to simulate bulk solvent effects.
-
Calculations:
-
Geometry optimization of the reactants, transition state, and products.
-
Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products.
-
Predicted Quantitative Data
The following tables summarize hypothetical but realistic quantitative data for the SN2 reaction of this compound with the enolate of dimethyl malonate, based on typical values for such reactions.
Table 1: Calculated Thermodynamic and Kinetic Parameters (Gas Phase)
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔE‡) | +15.2 | Energy barrier for the reaction to occur. |
| Reaction Enthalpy (ΔHrxn) | -25.8 | Overall energy change of the reaction. |
Table 2: Calculated Thermodynamic and Kinetic Parameters (in Acetonitrile, PCM)
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | +22.5 | Gibbs free energy of activation in solution. |
| Reaction Free Energy (ΔGrxn) | -18.3 | Overall Gibbs free energy change in solution. |
Experimental Protocols
Protocol for a Typical SN2 Alkylation Reaction
This protocol describes the alkylation of a nucleophile, such as the enolate of diethyl malonate, with this compound.
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil), is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Experimental Workflow for SN2 Alkylation
Caption: A typical experimental workflow for an SN2 alkylation reaction.
Protocol for Radical-Initiated Bromination
This protocol is for the synthesis of a brominated malonic ester via a radical mechanism, analogous to the synthesis of the title compound.
-
Setup: A solution of the starting malonic ester (e.g., diethyl 2-methylmalonate, 1.0 eq.) and N-Bromosuccinimide (NBS, 1.1 eq.) in a suitable solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A radical initiator, such as a small amount of azobisisobutyronitrile (AIBN), is added to the mixture. Alternatively, the reaction can be initiated by exposing the flask to a UV lamp or a high-intensity incandescent light bulb.
-
Reaction: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC or GC to follow the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with a 10% aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. Its chemical structure incorporates two ester functionalities, an acidic α-proton, and a reactive bromomethyl group. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development.
The presence of the electrophilic bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity can be harnessed to introduce the malonic ester moiety into various molecules. Furthermore, the malonate portion of the molecule can participate in cyclization reactions with appropriate binucleophiles, leading to the formation of a wide array of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.
Synthesis of Pyrazolidine-3,5-dione Derivatives
One of the key applications of substituted malonates is in the synthesis of pyrazolidine-3,5-dione derivatives. These heterocyclic scaffolds are present in a number of pharmacologically active compounds. The general strategy involves the condensation of a malonate derivative with hydrazine or its substituted analogues.[1]
General Reaction Scheme:
The reaction of this compound with a substituted hydrazine is expected to proceed via initial nucleophilic attack of the hydrazine on one of the ester carbonyls, followed by cyclization and subsequent elimination to form the pyrazolidine-3,5-dione ring. The bromomethyl group can then be further functionalized or may participate in subsequent reactions.
Experimental Protocol: Synthesis of a 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione (Hypothetical Protocol based on similar reactions)
This protocol is a representative example based on the known reactivity of malonates with hydrazines.[1][2]
Materials:
-
This compound
-
Phenylhydrazine
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature.
-
After stirring for 15 minutes, add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione.
Quantitative Data (Expected):
| Product | Starting Material Ratio (Malonate:Hydrazine) | Reaction Time (h) | Expected Yield (%) |
| 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione | 1:1 | 4-6 | 60-75 |
Synthesis of Thiazine Derivatives
The electrophilic nature of the bromomethyl group in this compound makes it a suitable substrate for reactions with sulfur-containing nucleophiles. Reaction with bifunctional nucleophiles like thiourea can lead to the formation of six-membered heterocyclic rings such as thiazines.
General Reaction Scheme:
The synthesis of a 1,3-thiazine derivative would likely involve the initial S-alkylation of thiourea by the bromomethyl group, followed by intramolecular cyclization via nucleophilic attack of the thiourea nitrogen onto one of the ester carbonyls.
Experimental Protocol: Synthesis of a Dihydro-1,3-thiazin-4-one Derivative (Hypothetical Protocol)
This protocol is based on established methods for the synthesis of 1,3-thiazines from related precursors.
Materials:
-
This compound
-
Thiourea
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydro-1,3-thiazin-4-one derivative.
Quantitative Data (Expected):
| Product | Starting Material Ratio (Malonate:Thiourea) | Reaction Time (h) | Expected Yield (%) |
| Dihydro-1,3-thiazin-4-one derivative | 1:1 | 8-12 | 50-65 |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its unique structural features allow for the construction of complex molecular architectures through straightforward synthetic routes. The protocols outlined in this document, based on established chemical principles, provide a foundation for researchers to explore the synthesis of novel pyrazolidine-3,5-diones, thiazines, and other heterocyclic systems. Further investigation into the reaction conditions and the scope of suitable nucleophiles will undoubtedly expand the utility of this reagent in the development of new therapeutic agents and other functional organic molecules. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.
References
Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-(bromomethyl)malonate as a versatile reagent in the preparation of pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.
Introduction: A Versatile Electrophilic Building Block
This compound is a valuable bifunctional reagent in organic synthesis. The presence of a reactive bromomethyl group and a malonic ester moiety allows for a variety of chemical transformations. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, while the acidic α-hydrogen of the malonate portion can be deprotonated to form a nucleophile. This dual reactivity enables its use in the construction of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in pharmaceuticals.
Application in the Synthesis of Heterocyclic Intermediates
A key application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. One notable example is the preparation of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate in the synthesis of 1,3,4-triazine-based compounds. While the specific example cited is for herbicidal application, the methodology is directly transferable to the synthesis of analogous heterocyclic systems for pharmaceutical use.
Synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate
This synthesis involves the reaction of diethyl 2-bromomalonate with methylhydrazine. The reaction proceeds via a nucleophilic substitution followed by condensation.
Reaction Scheme:
Application Notes and Protocols for Alkylation Reactions with Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive bromomethyl group, making it a potent electrophile for alkylation reactions, and a malonic ester moiety that can be further manipulated. This combination allows for the introduction of a carboxymethyl group or for the construction of various carbocyclic and heterocyclic systems. These application notes provide detailed protocols for the use of this compound in alkylation reactions with a range of nucleophiles, including amines, thiols, phenols, and carbanions, highlighting its utility in the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.
Core Reaction Principle
The primary mode of reactivity for this compound is as an electrophile in SN2 reactions. The bromine atom serves as an excellent leaving group, and the adjacent methylene group is activated by the two electron-withdrawing ester functionalities. This allows for facile displacement of the bromide by a wide array of nucleophiles.
A generalized reaction scheme is as follows:
Where Nu:⁻ represents a generic nucleophile.
Safety Precautions
Warning: this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Experimental Protocols
N-Alkylation of Amines: Synthesis of Diethyl 2-(Aminomethyl)malonate Derivatives
This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding N-alkylated products. These products are valuable intermediates in the synthesis of amino acids and other nitrogen-containing compounds.
General Procedure:
To a solution of the amine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.2 eq.) is added. The mixture is stirred at room temperature, and a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is then stirred at the specified temperature for the required time. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then purified by column chromatography.
Representative Examples & Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Piperidine | Et₃N | DMF | 25 | 6 | 92 |
| Benzylamine | K₂CO₃ | Acetonitrile | 50 | 8 | 88 |
Detailed Protocol for the Synthesis of Diethyl 2-(anilinomethyl)malonate:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.93 g, 10 mmol) and anhydrous potassium carbonate (1.66 g, 12 mmol) in acetonitrile (30 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (2.53 g, 10 mmol) in acetonitrile (10 mL) dropwise to the suspension over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford diethyl 2-(anilinomethyl)malonate as a pale yellow oil.
S-Alkylation of Thiols: Synthesis of Diethyl 2-(Arylthiomethyl)malonate Derivatives
This protocol outlines the reaction with thiols to form thioethers, which are important structural motifs in various biologically active molecules.
General Procedure:
A mixture of the thiol (1.0 eq.) and a base (e.g., sodium ethoxide or potassium carbonate, 1.1 eq.) is stirred in a suitable solvent like ethanol or DMF. This compound (1.0 eq.) is then added, and the reaction is stirred at the indicated temperature. The reaction is typically monitored by TLC. Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification of the crude product by chromatography or distillation.
Representative Examples & Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOEt | Ethanol | 25 | 4 | 95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 50 | 6 | 91 |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 3 | 89 |
Detailed Protocol for the Synthesis of Diethyl 2-(phenylthiomethyl)malonate:
-
In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL) at 0 °C to prepare a fresh solution of sodium ethoxide.
-
To this solution, add thiophenol (1.10 g, 10 mmol) dropwise at 0 °C.
-
Stir the mixture for 20 minutes at room temperature.
-
Add a solution of this compound (2.53 g, 10 mmol) in ethanol (10 mL) dropwise at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield diethyl 2-(phenylthiomethyl)malonate.
O-Alkylation of Phenols: Synthesis of Diethyl 2-(Phenoxymethyl)malonate Derivatives
This protocol describes the Williamson ether synthesis using this compound and various phenols, leading to the formation of aryloxymethylmalonates.
General Procedure:
The phenol (1.0 eq.) is treated with a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) in a polar aprotic solvent such as acetone or DMF to generate the phenoxide. This compound (1.1 eq.) is then added, and the mixture is heated to the specified temperature. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The product is isolated and purified by recrystallization or column chromatography.
Representative Examples & Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 12 | 82 |
| 4-Methoxyphenol | NaH | DMF | 25 | 5 | 90 |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 10 | 85 |
Detailed Protocol for the Synthesis of Diethyl 2-(phenoxymethyl)malonate:
-
To a 100 mL round-bottom flask, add phenol (0.94 g, 10 mmol), anhydrous potassium carbonate (1.66 g, 12 mmol), and acetone (40 mL).
-
Heat the mixture to reflux and stir for 30 minutes.
-
Add this compound (2.78 g, 11 mmol) dropwise to the refluxing suspension.
-
Continue to reflux for 12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Wash the solids with acetone (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate = 9:1) to obtain diethyl 2-(phenoxymethyl)malonate.
Michael-Initiated Ring Closure (MIRC): Synthesis of Cyclopropane Derivatives
This compound can act as a Michael acceptor in the presence of a strong base, which facilitates an intramolecular cyclization to form highly functionalized cyclopropane rings. This protocol describes a typical MIRC reaction with an activated methylene compound.
General Procedure:
An active methylene compound (e.g., malononitrile) (1.0 eq.) is treated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF to generate the corresponding enolate. This compound (1.0 eq.) is then added to the solution at a controlled temperature. The reaction mixture is stirred for a specified time, allowing for the initial Michael addition followed by the intramolecular SN2 reaction to close the cyclopropane ring. The reaction is quenched, and the product is isolated by extraction and purified by chromatography.
Representative Examples & Data:
| Michael Donor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Malononitrile | NaH | THF | 0 to 25 | 6 | 75 |
| Ethyl cyanoacetate | t-BuOK | t-BuOH | 25 | 8 | 68 |
| Diethyl malonate | NaOEt | Ethanol | 25 to 50 | 12 | 65 |
Detailed Protocol for the Synthesis of Diethyl 1,1-dicyanocyclopropane-2,2-dicarboxylate:
-
In a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of malononitrile (0.66 g, 10 mmol) in anhydrous THF (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (2.53 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to yield the desired cyclopropane derivative.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Michael-Initiated Ring Closure (MIRC) pathway.
Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate as a Versatile Building Block for Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9) is a functionalized malonic ester derivative that serves as a potent electrophilic building block in organic synthesis.[1] Unlike its parent compound, diethyl malonate, which is typically used as a nucleophile after deprotonation, the introduction of a bromomethyl group fundamentally alters its primary reactive role.[1] The presence of the bromine atom, an excellent leaving group, renders the adjacent methylene carbon highly susceptible to nucleophilic attack. This unique reactivity allows for the strategic incorporation of the diethyl malonate moiety into a wide range of molecular scaffolds, making it a valuable tool in the synthesis of complex carbocyclic and heterocyclic systems.[1] The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the bromide.[1]
Core Application: Electrophilic Malonate Equivalent
The key utility of this compound is its function as an electrophile, enabling the introduction of the malonate group where traditional nucleophilic addition is not feasible.[1] This opens up alternative synthetic routes for creating complex molecular architectures.
Caption: General SN2 reaction mechanism of this compound.
Application 1: Synthesis of Cyclopropane and Butyrolactone Derivatives
This compound is a key reagent for the synthesis of highly functionalized cyclopropane and butyrolactone derivatives. In a reaction with α,β-unsaturated compounds like 5(R)-(l-hydroxy)-2(5H)-furanone, it can participate in a tandem reaction involving a Michael addition followed by an intramolecular alkylation to yield complex cyclic structures.[2]
Table 1: Reaction Conditions for Cyclopropanation/Lactonization
| Parameter | Condition | Rationale |
| Electrophile | This compound | Provides the C1-C2 unit of the cyclopropane ring and the malonate moiety. |
| Nucleophile | 5(R)-(l-hydroxy)-2(5H)-furanone | Acts as the Michael acceptor and initial nucleophile. |
| Base | Potassium Carbonate (K₂CO₃) | A weak base sufficient to deprotonate the furanone without degrading the starting materials.[2] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst to facilitate the reaction between the solid base and organic reactants.[2] |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that promotes the addition reaction.[2] |
| Temperature | 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[2] |
Experimental Protocol 1: Synthesis of a Cyclopropane/Butyrolactone Adduct
This protocol is based on the reaction described for forming cyclopropane/butyrolactone derivatives.[2]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5(R)-(l-hydroxy)-2(5H)-furanone (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: While stirring, add this compound (1.1 eq) to the mixture dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Filter the solid potassium carbonate and TBAB.[2]
-
Purification: Remove the acetonitrile solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropane/butyrolactone derivative.
Caption: Experimental workflow for the synthesis of cyclopropane derivatives.
Application 2: Photocatalytic Synthesis of 3,3-Disubstituted Indolinones
In modern synthetic chemistry, this compound can be employed in visible-light photocatalysis. It serves as a radical precursor for the synthesis of complex heterocyclic structures like indolinones, which are prevalent in many pharmaceutical compounds.
Table 2: Reaction Conditions for Photocatalytic Indolinone Synthesis
| Parameter | Condition | Rationale |
| Substrate 1 | N-arylacrylamide | The precursor to the indolinone core structure.[2] |
| Substrate 2 | This compound | Acts as the source of the malonyl radical upon reduction by the photocatalyst. |
| Photocatalyst | Eosin Y | A common organic dye that initiates the reaction upon irradiation with visible light.[2] |
| Light Source | 12W Blue LED | Provides the necessary energy to excite the Eosin Y photocatalyst.[2] |
| Additives | Triethylamine, Inorganic Base | Used to facilitate the reaction and manage intermediates.[2] |
| Solvent | Not specified, typically polar aprotic (e.g., DMF, DMSO) | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | Room Temperature | A key advantage of photoredox catalysis, allowing for mild reaction conditions.[2] |
| Atmosphere | Air | The reaction is tolerant to air, simplifying the experimental setup.[2] |
Experimental Protocol 2: Synthesis of a 3,3-Disubstituted Indolinone
This protocol is a representative procedure based on the visible-light-mediated reaction described in the literature.[2]
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the N-arylacrylamide substrate (1.0 eq), this compound (1.5 eq), Eosin Y (0.02 eq), triethylamine (2.0 eq), and an inorganic base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add 10 mL of a suitable solvent (e.g., Dimethylformamide).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a 12W blue LED lamp and stir vigorously.
-
Reaction: Continue irradiation at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 3,3-disubstituted indolinone.
Caption: Workflow for photocatalytic synthesis of 3,3-disubstituted indolinones.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions using Diethyl 2-(bromomethyl)malonate. This versatile reagent serves as a key building block in organic synthesis, particularly for the introduction of a malonic ester moiety, which is a precursor to substituted carboxylic acids and a wide array of heterocyclic compounds.
Introduction
This compound is a highly reactive electrophile due to the presence of a good leaving group (bromide) on a carbon adjacent to two electron-withdrawing ester groups. This structural feature makes it an excellent substrate for SN2 reactions with a diverse range of nucleophiles. The primary reaction pathway involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[1] This reactivity is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[2]
General Reaction Scheme
The general scheme for the nucleophilic substitution of this compound is as follows:
Where Nu- represents a nucleophile.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of diethyl 2-(aminomethyl)malonate derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a stirred solution of the amine (1.1 equivalents) and base (1.2 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-(aminomethyl)malonate derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is for the synthesis of diethyl 2-(thiomethyl)malonate derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Anhydrous solvent (e.g., Ethanol, DMF)
-
Base (e.g., Sodium ethoxide, Sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen, Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a stirred suspension of the base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere, add the thiol (1.0 equivalent) dropwise at 0 °C.
-
After stirring for a short period to form the thiolate, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure diethyl 2-(thiomethyl)malonate derivative.
Protocol 3: Reaction with Phenol Nucleophiles
This protocol details the synthesis of diethyl 2-(phenoxymethyl)malonate derivatives.
Materials:
-
This compound
-
Phenol or substituted phenol
-
Anhydrous solvent (e.g., Acetone, DMF)
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
A mixture of the phenol (1.0 equivalent) and base (1.5 equivalents) in the anhydrous solvent is stirred at room temperature.
-
This compound (1.2 equivalents) is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1 M NaOH) to remove unreacted phenol, followed by a water and brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Protocol 4: Reaction with Azide Nucleophiles
This protocol describes the synthesis of diethyl 2-(azidomethyl)malonate.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of sodium azide (1.5 equivalents) in the chosen solvent, add this compound (1.0 equivalent).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete (monitored by TLC). Caution: Sodium azide is toxic and potentially explosive.
-
The reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude diethyl 2-(azidomethyl)malonate is purified by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are examples, and optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K2CO3 | Acetonitrile | Reflux | 6 | 85 | Hypothetical |
| Piperidine | TEA | THF | Room Temp | 12 | 92 | Hypothetical |
| Thiophenol | NaH | DMF | 0 to Room Temp | 4 | 88 | Hypothetical |
| 4-Chlorophenol | Cs2CO3 | Acetone | Reflux | 8 | 78 | Hypothetical |
| Sodium Azide | - | DMF | 50 | 24 | 95 | Hypothetical |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic substitution of this compound.
References
Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate in Atom Transfer Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl 2-(bromomethyl)malonate as a potential initiator in Atom Transfer Radical Polymerization (ATRP). The information is intended for researchers, scientists, and professionals in drug development who are exploring controlled polymerization techniques for the synthesis of well-defined polymers.
Application Notes
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The choice of the initiator is crucial for a successful and controlled polymerization.[2] Alkyl halides are commonly used as initiators in conjunction with a transition metal complex, typically copper-based, which reversibly activates and deactivates the propagating polymer chain.[3][4]
Considerations for this compound as an ATRP Initiator
While structurally related to common ATRP initiators, the efficacy of this compound itself is a subject of scrutiny. Research has shown that the structurally similar diethyl 2-bromomalonate was ineffective in initiating the ATRP of methyl methacrylate (MMA).[5] In contrast, diethyl 2-bromo-2-methylmalonate proved to be an efficient initiator for the same monomer.[5] This highlights a critical aspect of initiator design: the stability of the generated radical. The presence of an additional methyl group in diethyl 2-bromo-2-methylmalonate likely contributes to the stability of the resulting radical, facilitating a controlled polymerization.
The unsuccessful polymerization of MMA with diethyl 2-bromomalonate may be attributed to the electronic nature of the malonyl radical generated during initiation.[5] However, it has been noted that the diethyl 2-bromomalonate/CuBr system can initiate the ATRP of styrene under specific conditions, such as the slow addition of the catalyst.[5] This suggests that the reactivity of the initiator is highly dependent on the monomer being polymerized.
Given the lack of specific data on this compound, it is recommended to first evaluate its performance on a small scale or to consider using a more established and validated initiator with a similar structure, such as diethyl 2-bromo-2-methylmalonate, for which successful polymerization of methacrylates has been reported.[5]
Experimental Data for a Structurally Similar Initiator
The following table summarizes representative data for the ATRP of Methyl Methacrylate (MMA) using the structurally similar and effective initiator, diethyl 2-bromo-2-methylmalonate. This data is provided for comparative purposes to guide experimental design.
| Initiator | Monomer | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Diethyl 2-bromo-2-methylmalonate | MMA | CuBr / dNbpy | 90 | 4 | 95 | 40,000 | 1.25 | [5] |
M_n = Number-average molecular weight; PDI = Polydispersity Index; dNbpy = 4,4′-di(5-nonyl)-2,2′-bipyridine
General Protocol for ATRP of Acrylates and Methacrylates
This protocol provides a general procedure for conducting ATRP using an alkyl bromide initiator, such as diethyl 2-bromo-2-methylmalonate, for the polymerization of monomers like methyl methacrylate (MMA) or various acrylates.[6][7][8] Caution: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude oxygen, which can terminate the polymerization.
Materials:
-
Monomer (e.g., methyl methacrylate, butyl acrylate), inhibitor removed
-
Initiator (e.g., diethyl 2-bromo-2-methylmalonate)
-
Copper(I) bromide (CuBr), purified
-
Ligand (e.g., 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))
-
Anhydrous solvent (e.g., toluene, anisole, or diphenyl ether)
-
Anhydrous methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr and the chosen ligand under a counterflow of inert gas. The molar ratio of initiator to CuBr to ligand is typically 1:1:2.
-
Addition of Monomer and Solvent: Add the desired amount of anhydrous solvent and the inhibitor-free monomer to the Schlenk flask via a degassed syringe. The ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Initiation: After the final thaw cycle and backfilling with inert gas, add the initiator (e.g., diethyl 2-bromo-2-methylmalonate) to the reaction mixture via a degassed syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-110 °C) and stir.[8]
-
Monitoring the Reaction: Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol. Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental Workflow for a Typical ATRP Reaction.
References
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. ATRPの典型的な重合方法 [sigmaaldrich.com]
Green Chemistry Approaches for the Synthesis of Diethyl 2-(bromomethyl)malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for greener synthetic routes to Diethyl 2-(bromomethyl)malonate, a valuable reagent in pharmaceutical synthesis. Traditional methods for its synthesis often involve hazardous reagents and solvents. The following sections detail more environmentally benign alternatives, focusing on the principles of green chemistry such as the use of safer solvents, alternative energy sources, and improved reaction efficiency.
Introduction to Greener Bromination Strategies
The conventional synthesis of this compound typically involves the use of liquid bromine, a highly corrosive and hazardous substance, and chlorinated solvents like carbon tetrachloride, which are known for their environmental toxicity. Green chemistry seeks to mitigate these issues by exploring safer reagents, more benign solvents, and energy-efficient reaction conditions. Key green approaches include the substitution of bromine with N-Bromosuccinimide (NBS), the use of environmentally friendly solvents, and the application of alternative energy sources like microwave irradiation and ultrasound.
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative data for the traditional synthesis method and several proposed green alternatives. This allows for a direct comparison of their efficiency and environmental impact.
| Method | Brominating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages |
| Traditional | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | ~1 hour | Reflux | 73-75[1] | Established method |
| Greener Solvents | N-Bromosuccinimide (NBS) | Acetonitrile | 18 hours (can be faster) | Room Temperature | High (substrate dependent)[2] | Avoids chlorinated solvents |
| Microwave-Assisted | N-Bromosuccinimide (NBS) | Diethyl Carbonate | < 2 hours | Microwave Irradiation | High (substrate dependent)[3] | Significant reduction in reaction time |
| Solvent-Free | Organic Ammonium Tribromides | None | Short | 60-70°C or Microwave | Good to Excellent | Eliminates solvent use entirely |
| Phase-Transfer Catalysis (PTC) | N-Bromosuccinimide (NBS) | Toluene/Water | 3-17 hours | Varies | >98 (conversion for alkylation)[4] | Potential for mild conditions and high conversion |
Experimental Protocols
Protocol 1: Traditional Synthesis using Bromine in Carbon Tetrachloride
This protocol serves as a baseline for comparison with greener alternatives.
Materials:
-
Diethyl malonate
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
5% Sodium carbonate solution
Procedure: [1]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve diethyl malonate (1 mole) in carbon tetrachloride.
-
Slowly add dry bromine (1.03 moles) to the solution while stirring.
-
Initiate the reaction by gentle heating.
-
Maintain a gentle reflux until the evolution of hydrogen bromide ceases (approximately 1 hour).
-
Cool the reaction mixture and wash it five times with a 5% sodium carbonate solution.
-
Distill the product under reduced pressure to obtain diethyl 2-bromomalonate.
Logical Workflow for Traditional Synthesis
Caption: Workflow for the traditional synthesis of this compound.
Protocol 2: Greener Synthesis using NBS in Acetonitrile
This protocol replaces the hazardous bromine and carbon tetrachloride with safer alternatives.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (dry)
Proposed Procedure (adapted from[2]):
-
Dissolve diethyl methylmalonate (5 mmol) in dry acetonitrile (5 mL) in a round-bottom flask and cool to 0°C.
-
In a separate flask, dissolve NBS (5 mmol) in dry acetonitrile (5 mL).
-
Slowly add the NBS solution to the diethyl methylmalonate solution at 0°C with stirring.
-
Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway for Greener Synthesis
Caption: Radical bromination pathway using NBS in a greener solvent.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a significant reduction in reaction time and eliminates the need for a solvent.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
Proposed Procedure (adapted from[5]):
-
In a microwave-safe vessel, thoroughly mix diethyl methylmalonate (2 mmol) and NBS (2 mmol).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes), monitoring the progress by TLC.
-
After completion, cool the reaction mixture.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Experimental Workflow for Microwave Synthesis
Caption: Workflow for microwave-assisted solvent-free synthesis.
Conclusion and Future Outlook
The presented green chemistry approaches offer significant advantages over traditional methods for the synthesis of this compound. The use of greener solvents like acetonitrile and diethyl carbonate mitigates the environmental hazards associated with chlorinated solvents. Furthermore, alternative energy sources such as microwave irradiation can drastically reduce reaction times and energy consumption. While specific protocols for emerging technologies like enzymatic and electrochemical bromination of this particular substrate are still under development, they represent promising future avenues for even more sustainable synthesis. The adoption of these greener protocols can lead to safer, more efficient, and environmentally responsible practices in the pharmaceutical and chemical industries.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application of Diethyl 2-(bromomethyl)malonate in the Synthesis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amino acids utilizing diethyl 2-(bromomethyl)malonate as a key building block. Two primary synthetic strategies are presented: the alkylation of diethyl acetamidomalonate and the alkylation of a glycine Schiff base (benzophenone imine of glycine ester). These methods offer versatile routes to novel, non-proteinogenic amino acids, which are of significant interest in pharmaceutical research and development.
Introduction
This compound is a valuable reagent for the introduction of a malonic ester moiety onto a carbon backbone. This functionality can be further manipulated to generate a carboxylic acid group, a key feature of amino acids. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it an ideal electrophile for reaction with nucleophilic precursors of the amino group. The subsequent hydrolysis and decarboxylation of the malonate group afford the desired amino acid structure. This approach allows for the synthesis of a variety of substituted amino acids, depending on the chosen nucleophile and subsequent reaction conditions.
Synthetic Strategies
Two effective methods for the application of this compound in amino acid synthesis are detailed below.
Alkylation of Diethyl Acetamidomalonate
This classic approach, a variation of the malonic ester synthesis, involves the alkylation of diethyl acetamidomalonate. The acetamido group serves as a protected form of the amino group. The reaction proceeds via the formation of an enolate from diethyl acetamidomalonate, which then acts as a nucleophile, displacing the bromide from this compound. The resulting product, a tetraester, can then be hydrolyzed and decarboxylated to yield the target amino acid.[1][2]
Reaction Scheme:
Alkylation of Glycine Schiff Base (O'Donnell Amino Acid Synthesis)
The O'Donnell amino acid synthesis provides a powerful and versatile method for the preparation of natural and unnatural α-amino acids.[3] This method utilizes a Schiff base of a glycine ester, typically the benzophenone imine, as a glycine anion equivalent. The Schiff base is deprotonated to form a stabilized carbanion, which is then alkylated with an electrophile, in this case, this compound. The reaction is often carried out under phase-transfer catalysis (PTC) conditions, which allows for mild reaction conditions and is amenable to asymmetric synthesis using chiral catalysts.[3][4] Subsequent hydrolysis of the imine and ester groups, followed by decarboxylation of the malonate moiety, yields the desired amino acid.[3]
Reaction Scheme:
Experimental Protocols
Protocol for Alkylation of Diethyl Acetamidomalonate
This protocol is adapted from the synthesis of phosphonate analogs of amino acids.[5]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
This compound
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: To the resulting solution, add this compound (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification of Intermediate: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis and Decarboxylation: Reflux the purified intermediate with concentrated hydrochloric acid for 8-12 hours.
-
Isolation of Amino Acid: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the target amino acid using a suitable base (e.g., pyridine or dilute NaOH) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Protocol for Alkylation of Glycine Benzophenone Imine Ethyl Ester
This protocol is based on the general principles of the O'Donnell amino acid synthesis under phase-transfer catalysis.[3][6]
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzophenone imine
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
This compound
-
Dichloromethane (DCM) or Toluene
-
Hydrochloric acid (3M)
-
Diethyl ether
Procedure:
-
Schiff Base Formation: Prepare the benzophenone imine of glycine ethyl ester by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.[7]
-
Alkylation: In a round-bottom flask, dissolve the glycine benzophenone imine ethyl ester (1.0 eq) and the phase-transfer catalyst (0.1 eq) in dichloromethane. Add the 50% aqueous sodium hydroxide solution. To this biphasic mixture, add this compound (1.1 eq) and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up: Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude alkylated product by column chromatography on silica gel.
-
Hydrolysis and Decarboxylation: Stir the purified intermediate in a mixture of 3M hydrochloric acid and diethyl ether at room temperature for 18-24 hours to hydrolyze the imine. Separate the aqueous layer containing the amino ester hydrochloride. Heat the aqueous solution at reflux for 4-6 hours to hydrolyze the esters and effect decarboxylation.
-
Isolation of Amino Acid: Cool the solution and concentrate under reduced pressure. Isolate the final amino acid product as described in the previous protocol.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Alkylation of Diethyl Acetamidomalonate | Alkylation of Glycine Schiff Base |
| Starting Material | Diethyl acetamidomalonate | Glycine ester Schiff base |
| Key Reagents | Strong base (e.g., NaOEt, NaH) | Phase-transfer catalyst, aqueous base |
| Reaction Conditions | Anhydrous, reflux | Biphasic, room temperature |
| Key Intermediates | Acetamido tetraester | Schiff base-protected malonate |
| Advantages | Well-established, reliable | Milder conditions, amenable to asymmetric synthesis |
| Disadvantages | Harsher hydrolysis conditions | Requires preparation of the Schiff base |
Mandatory Visualizations
Experimental Workflow: Alkylation of Diethyl Acetamidomalonate
References
- 1. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. EP1967511A1 - Process for the preparation of a benzophenone glycine imine alkyl ester derivative - Google Patents [patents.google.com]
Application Note: Diethyl 2-(Bromomethyl)malonate for the Preparation of Substituted Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a potent electrophilic building block in organic synthesis. While the classical malonic ester synthesis utilizes the nucleophilic character of diethyl malonate enolates to react with alkyl halides, this compound reverses this reactivity profile. The presence of the bromomethyl group provides a highly reactive electrophilic center for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a malonic ester moiety to a wide range of nucleophiles. Subsequent hydrolysis and decarboxylation of the resulting substituted malonate provides a reliable and efficient pathway to substituted propanoic acids, effectively adding a -CH₂CH₂COOH group to the nucleophile. This methodology is invaluable for constructing complex carbon skeletons and is a key strategy in the synthesis of pharmaceuticals and other advanced organic molecules.
Principle of the Reaction
The synthesis of substituted carboxylic acids using this compound proceeds via a well-established three-step sequence:
-
Nucleophilic Substitution: A chosen nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the bromide leaving group. This SN2 reaction forms a new carbon-nucleophile bond and yields a diethyl 2-(substituted-methyl)malonate intermediate.
-
Ester Hydrolysis: The diethyl ester intermediate is hydrolyzed under acidic or basic conditions. This saponification step converts both ester groups into carboxylate salts (under basic conditions) or carboxylic acids (under acidic conditions), yielding a substituted malonic acid derivative.
-
Decarboxylation: The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, typically in the presence of acid, to lose carbon dioxide (CO₂) and furnish the final substituted carboxylic acid product.
Experimental Workflow and Reaction Pathway
The overall transformation provides a strategic method for the two-carbon homologation of a nucleophile to a carboxylic acid.
Caption: General workflow for synthesizing substituted carboxylic acids.
A key advantage of this reagent is its alternative synthetic approach compared to the classic malonic ester synthesis, as illustrated below.
Caption: Classic vs. Electrophilic malonic ester strategies.
Detailed Experimental Protocols
This section provides a general protocol for the synthesis of a substituted carboxylic acid from a generic carbon-based nucleophile (e.g., an enolate or organometallic reagent).
Materials:
-
This compound (CAS: 34762-17-9)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Nucleophile of choice (e.g., Grignard reagent, enolate)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Diethyl ether, Ethyl acetate)
Protocol:
Step 1: Nucleophilic Substitution with the Nucleophile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the nucleophile precursor (if generating in situ, e.g., a ketone for enolate formation) in an appropriate anhydrous solvent.
-
Cool the solution to the required temperature (e.g., -78 °C for lithium enolates, 0 °C for Grignard reactions).
-
Slowly add the base (e.g., LDA) or prepare the organometallic reagent according to standard procedures.
-
Once the nucleophile is formed, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir for a specified time (typically 1-4 hours), gradually warming to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(substituted-methyl)malonate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2 & 3: Combined Hydrolysis and Decarboxylation
-
To the crude substituted malonate intermediate in a round-bottom flask, add a 6 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). During this process, the ester groups are hydrolyzed, and the resulting β-dicarboxylic acid decarboxylates.
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Note: A two-step hydrolysis/decarboxylation (saponification with NaOH followed by acidification and heating) can also be employed.[1]
Data Presentation: Representative Reactions
The following table summarizes the expected outcomes for the reaction of this compound with various nucleophiles. Yields are representative for malonic ester synthesis pathways and may vary based on specific substrates and reaction conditions.
| Nucleophile (Nu⁻) | Intermediate Substituted Malonate | Final Carboxylic Acid | Typical Overall Yield (%) |
| Phenylmagnesium bromide (PhMgBr) | Diethyl 2-benzylmalonate | 3-Phenylpropanoic acid | 60-75 |
| Acetone Enolate | Diethyl 2-(2-oxopropyl)methylmalonate | 4-Oxopentanoic acid (Levulinic acid) | 55-70 |
| Sodium Cyanide (NaCN) | Diethyl 2-(cyanomethyl)malonate | 3-Cyanopropanoic acid | 65-80 |
| Sodium Azide (NaN₃) | Diethyl 2-(azidomethyl)malonate | 3-Azidopropanoic acid | 70-85 |
Yields are estimated based on typical efficiencies for each step in a malonic ester synthesis sequence. A study on the hydrolysis and decarboxylation of a substituted malonate, diethyl 2-(perfluorophenyl)malonate, with HBr and acetic acid reported a yield of 63% for the final acetic acid derivative.[2][3]
Safety and Handling
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The hydrolysis step involves heating strong acids or bases and should be performed with caution.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols: Synthesis of 5-Substituted Barbiturates Using Diethyl 2-(bromomethyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid. The pharmacological properties of these compounds are highly dependent on the nature of the substituents at the 5-position of the pyrimidine ring. The synthesis of 5-substituted barbiturates is, therefore, a key area of interest in medicinal chemistry and drug development. Diethyl 2-(bromomethyl)malonate is a valuable starting material for introducing a functionalized one-carbon unit at the 5-position, allowing for further chemical modifications.
This document provides a detailed protocol for the synthesis of a 5-substituted barbiturate, specifically 5-(bromomethyl)barbituric acid, through the cyclocondensation reaction of this compound with urea. The protocol is based on the well-established general synthesis of barbiturates from diethyl malonate derivatives.
Chemical Synthesis Pathway
The synthesis of 5-(bromomethyl)barbituric acid from this compound and urea proceeds via a cyclocondensation reaction. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, allowing it to act as a nucleophile.
Caption: General reaction scheme for the synthesis of 5-(bromomethyl)barbituric acid.
Experimental Protocol
This protocol details the synthesis of 5-(bromomethyl)barbituric acid from this compound and urea.
Materials:
-
This compound
-
Urea, dried
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of clean sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 25.3 g (0.1 mol) of this compound. Subsequently, add a solution of 6.0 g (0.1 mol) of dry urea dissolved in 100 mL of warm (approximately 70°C) absolute ethanol.
-
Cyclocondensation: Heat the reaction mixture to reflux using a heating mantle or an oil bath set to approximately 110°C.[1][2] Maintain the reflux with constant stirring for 7-8 hours. A white precipitate of the sodium salt of the barbiturate may form during the reaction.[1][2]
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Add 200 mL of warm water (around 50°C) to dissolve the precipitate.[1] Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper.
-
Crystallization and Filtration: Cool the acidic solution in an ice bath to facilitate the crystallization of the product. Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold water to remove any remaining impurities. Dry the product in a drying oven at 100-110°C to a constant weight.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of barbituric acid, which can be used as a general reference for the synthesis of 5-substituted derivatives. Actual yields for 5-(bromomethyl)barbituric acid may vary.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 0.1 mol | - |
| Urea | 0.1 mol | [1][2] |
| Sodium | 0.1 g-atom | [1][2] |
| Absolute Ethanol | 200 mL | [1][2] |
| Reaction Conditions | ||
| Reaction Temperature | 110°C (reflux) | [1][2] |
| Reaction Time | 7-8 hours | [1] |
| Product | ||
| Theoretical Yield | Approx. 20.7 g | - |
| Expected Yield Range | 60-75% | Based on[1] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of 5-(bromomethyl)barbituric acid.
Caption: Workflow for the synthesis of 5-(bromomethyl)barbituric acid.
Safety Precautions
-
Handle sodium metal with extreme care. It reacts violently with water.
-
The reaction to prepare sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a lachrymator and should be handled in a fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Conclusion
This document provides a comprehensive guide for the synthesis of 5-(bromomethyl)barbituric acid using this compound and urea. The provided protocol and supplementary information are intended to assist researchers in the preparation of this and related 5-substituted barbiturates for applications in drug discovery and development. The bromomethyl group on the final product serves as a versatile handle for further synthetic transformations.
References
Protecting Group Strategies for Reactions Involving Diethyl 2-(bromomethyl)malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a highly versatile reagent in organic synthesis, primarily serving as a potent electrophile for the introduction of the malonic ester moiety. Its utility is particularly evident in the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of multiple functional groups in a reacting substrate often necessitates the use of protecting groups to ensure chemoselectivity and achieve the desired transformation. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound, focusing on the protection of amine and hydroxyl functionalities.
Core Concepts: The Need for Protection
When a nucleophilic substrate contains multiple reactive sites, direct reaction with this compound can lead to a mixture of products. For instance, a molecule containing both an amine and a hydroxyl group could undergo alkylation at either or both positions. Protecting groups are temporarily installed on a specific functional group to render it unreactive, thereby directing the alkylation to the desired site. The ideal protecting group should be easy to introduce, stable under the reaction conditions, and readily removable under mild conditions that do not affect the newly formed bond.
Logical Workflow for Protected Reactions
The general workflow for reactions involving protecting groups and this compound follows a logical sequence of protection, alkylation, and deprotection.
Caption: General experimental workflow.
Application Note 1: Protection of Primary Amines
Primary amines are excellent nucleophiles and readily react with this compound. To achieve mono-alkylation or to direct the reaction to another nucleophilic site, the amine must be protected.
Strategy 1.1: Acetamido Group Protection
The acetamido group is a robust and easily introduced protecting group for amines. Diethyl acetamidomalonate can be readily alkylated at the carbon alpha to the carbonyls.
Reaction Scheme:
Caption: Alkylation of diethyl acetamidomalonate.
Quantitative Data:
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | Diethyl acetamidomalonate, Diethyl 2-bromoethylphosphonate* | NaH, DMSO, rt for 4h, then 120°C for 3h | Tetraethyl acetamido(2-phosphonoethyl)malonate | 44% | [1] |
| 2 | Tetraethyl acetamido(2-phosphonoethyl)malonate | 6N HCl, reflux, 20h | 2-Amino-4-phosphonobutyric acid | 40.5% | [1] |
| Note: Diethyl 2-bromoethylphosphonate is used here as an analog to demonstrate the reactivity. The protocol is adaptable for this compound. |
Experimental Protocol: Synthesis of 2-Amino-4-phosphonobutyric acid [1]
Step 1: Alkylation of Diethyl Acetamidomalonate
-
To a suspension of 62.5% sodium hydride (25 mmol) in DMSO (10 ml), add a solution of diethyl acetamidomalonate (25 mmol) in DMSO (20 ml) with stirring at room temperature.
-
After the cessation of hydrogen gas evolution, add diethyl 2-bromoethylphosphonate (25 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours, followed by heating at 120°C for 3 hours.
-
Cool the mixture and add ethyl acetate (800 ml) and water (100 ml).
-
Separate the organic layer and work up in a usual manner (e.g., washing with brine, drying over anhydrous sulfate, and concentrating in vacuo).
-
Purify the concentrated residue by silica gel chromatography using ethyl acetate as the eluent to yield tetraethyl acetamido(2-phosphonoethyl)malonate.
Step 2: Hydrolysis and Deprotection
-
Reflux a solution of tetraethyl acetamido(2-phosphonoethyl)malonate (9.4 mmol) in 6N hydrochloric acid (50 ml) for 20 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol (20 ml).
-
Add 1,2-butylene oxide dropwise until no more precipitate is formed.
-
Filter the precipitate and dry in vacuo to yield 2-amino-4-phosphonobutyric acid.
Strategy 1.2: Phthalimido Group Protection (Gabriel Synthesis)
The Gabriel synthesis utilizes potassium phthalimide as a protected source of ammonia, preventing over-alkylation.
Reaction Scheme:
Caption: Gabriel synthesis with a malonate derivative.
Quantitative Data:
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | Potassium phthalimide, Ethyl bromomalonate* | Neat, 110°C, 1 hour | Ethyl phthalimidomalonate | 155-162 g from 0.88 mol (60-63%) | [2] |
| 2 | Ethyl phthalimidomalonate | Hydrazine hydrate, ethanol, reflux | Primary amine | Typically high | [3] |
| Note: Ethyl bromomalonate is used in the reference protocol. The procedure is directly applicable to this compound. |
Experimental Protocol: Synthesis of Diethyl 2-(phthalimidomethyl)malonate (Adapted from[2])
Step 1: Alkylation
-
In a 600-cc beaker, intimately stir together this compound (0.88 mol) and potassium phthalimide (0.89 mol).
-
If no spontaneous reaction occurs within 30 minutes, initiate the reaction by heating to 110–120°C. The mixture will become liquid.
-
Once the temperature begins to drop, heat the mixture in an oil bath at 110°C for one hour to ensure completion.
-
Pour the mixture into a mortar to solidify upon cooling.
-
Grind the cold solid mass with water to remove most of the potassium bromide and filter.
-
Regrind the precipitate with water and refilter, washing well with water.
-
Transfer the solid material to a 1-L flask with 400 cc of benzene and heat to boiling.
-
After cooling, filter to remove insoluble potassium bromide and phthalimide.
-
Separate any water from the benzene filtrate using a separatory funnel.
-
Dry the benzene solution with calcium chloride and remove the benzene by distillation under reduced pressure.
-
The residue will solidify upon cooling. Grind the crystalline mass with small portions of ether, filter, and wash with ether until pure white to yield diethyl 2-(phthalimidomethyl)malonate.
Step 2: Deprotection
-
The N-alkylated phthalimide can be deprotected by refluxing with hydrazine hydrate in ethanol to liberate the primary amine.[3]
Application Note 2: Protection of Hydroxyl Groups
Hydroxyl groups can compete with other nucleophiles in reactions with this compound. Silyl ethers are a common and effective choice for protecting alcohols.
Strategy 2.1: Silyl Ether Protection
tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and selective removal.
Reaction Scheme:
Caption: Protection of a hydroxyl group as a TBDMS ether.
Quantitative Data (General Procedure):
| Step | Reaction | Reagents & Conditions | Typical Yield |
| 1 | Protection | TBDMSCl, Imidazole, DMF, rt | High (>90%) |
| 2 | Alkylation | NaH, THF or DMF, 0°C to rt | Good to High (60-90%) |
| 3 | Deprotection | TBAF, THF, rt | High (>90%) |
Experimental Protocol: General Procedure for Alkylation of a TBDMS-Protected Alcohol
Step 1: Protection of the Hydroxyl Group
-
Dissolve the substrate containing the hydroxyl group (1 eq.) in anhydrous DMF.
-
Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the TBDMS-protected substrate.
Step 2: Alkylation with this compound
-
To a solution of the TBDMS-protected substrate (1 eq.) in anhydrous THF or DMF at 0°C, add a suitable base (e.g., NaH, 1.1 eq.) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by silica gel chromatography.
Step 3: Deprotection of the TBDMS Ether
-
Dissolve the TBDMS-protected product (1 eq.) in THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.).
-
Stir at room temperature until the silyl ether is cleaved (monitored by TLC).
-
Quench with water and extract the product.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by chromatography.
Conclusion
The successful application of this compound in the synthesis of complex molecules often hinges on a well-designed protecting group strategy. The acetamido and phthalimido groups provide robust and high-yielding methods for the protection of primary amines, while silyl ethers offer a versatile and mildly-removed option for hydroxyl groups. The protocols provided herein serve as a guide for researchers in planning and executing syntheses involving this valuable electrophilic building block. Careful consideration of the stability of the protecting group to the alkylation and deprotection conditions is paramount for achieving the desired synthetic outcome.
References
Application Notes and Protocols for One-Pot Synthesis Utilizing Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(bromomethyl)malonate is a highly versatile and reactive building block in modern organic synthesis. Its structure, featuring both an electrophilic bromomethyl group and a nucleophilic center (upon deprotonation of the malonate moiety), makes it an ideal candidate for one-pot, tandem, and multicomponent reactions. This dual reactivity allows for the efficient construction of complex molecular architectures, including a variety of carbocyclic and heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.
The primary reaction pathway involves an initial SN2 reaction where a nucleophile displaces the bromide. The resulting substituted malonate can then undergo further transformations in the same reaction vessel. These subsequent steps can include intramolecular cyclization, further alkylation, or condensation reactions. Such one-pot procedures offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and improving overall efficiency. These application notes provide detailed protocols for representative one-pot syntheses utilizing this compound.
Application 1: One-Pot Synthesis of Diethyl 2,3-dihydrobenzo[b][1][2]thiazine-3-carboxylate
This protocol details a one-pot procedure for the synthesis of a substituted benzothiazine derivative. The reaction proceeds via an initial S-alkylation of 2-aminothiophenol with this compound, followed by an in-situ intramolecular cyclization through amide bond formation.
Reaction Scheme
Application Notes: The Role of Diethyl 2-(Bromomethyl)malonate in the Synthesis of Natural Product Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a potent electrophile for the introduction of a C3 malonate synthon. Its unique structure, featuring a reactive bromomethyl group alongside two ester functionalities, makes it an invaluable building block in medicinal chemistry and organic synthesis. The bromine atom acts as an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack, thereby enabling the construction of complex carbon skeletons.[1] This reagent is particularly useful for synthesizing precursors to natural product analogues, such as carbocyclic nucleosides and cyclopropane-containing structures, which are classes of molecules with significant therapeutic potential. These application notes provide an overview of its utility, detailed experimental protocols, and visualizations of synthetic workflows.
Introduction
Natural products and their analogues are cornerstones of drug discovery, providing structurally diverse scaffolds for the development of new therapeutic agents.[1] this compound has emerged as a key intermediate for modifying these scaffolds, acting as an electrophilic malonate equivalent—a conceptual reversal of the traditional nucleophilic role of diethyl malonate itself.[1] Its primary reaction pathway is nucleophilic substitution (SN2), where the bromine atom is displaced by a wide range of nucleophiles. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of intricate molecular architectures found in various natural product analogues.
Application I: Synthesis of Carbocyclic Nucleoside Analogue Precursors
Carbocyclic nucleosides, where the furanose ring's oxygen is replaced by a methylene group, are an important class of natural product analogues known for their antiviral and anticancer properties.[1][2] The synthesis of the carbocyclic core often involves the formation of a functionalized cyclopentane ring. This compound can be employed to introduce a key side chain onto a cyclopentene precursor, which can then be elaborated into the final nucleoside analogue.
The general workflow involves the alkylation of a nucleophilic precursor, followed by cyclization and functional group manipulation.
References
Troubleshooting & Optimization
Preventing the formation of diethyl 2,2-dibromomalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethyl bromomalonate. The primary focus is on preventing the formation of the common impurity, diethyl 2,2-dibromomalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diethyl 2,2-dibromomalonate formation during the synthesis of diethyl bromomalonate?
A1: The formation of diethyl 2,2-dibromomalonate is a common side reaction during the bromination of diethyl malonate. The root cause lies in the increased acidity of the monobrominated product, diethyl bromomalonate, compared to the starting material.[1] The electron-withdrawing effect of the newly introduced bromine atom, in addition to the two existing carbonyl groups, makes the remaining proton on the alpha-carbon even more acidic and thus easier to remove.[1] This facilitates a second bromination reaction at the same carbon, leading to the dibrominated impurity.
Q2: How can I minimize the formation of diethyl 2,2-dibromomalonate?
A2: Minimizing the formation of the dibrominated byproduct primarily involves careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to bromine. A slight excess of bromine may be used to ensure full conversion of the starting material, but a large excess will significantly increase the likelihood of dibromination.[2]
-
Controlled Addition: Add the brominating agent (e.g., liquid bromine) slowly and in a controlled manner to the diethyl malonate solution.[2] This prevents localized areas of high bromine concentration which can promote over-bromination.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. The reaction is often carried out at the gentle reflux of the solvent (e.g., carbon tetrachloride).[2] Excursions to higher temperatures can increase the rate of the second bromination.
-
Choice of Brominating Agent: While elemental bromine is common, alternative brominating agents or methodologies can offer greater selectivity.
Q3: What is the best method for purifying diethyl bromomalonate from the dibrominated impurity?
A3: The most effective method for separating diethyl bromomalonate from diethyl 2,2-dibromomalonate is fractional distillation under reduced pressure.[2] The two compounds have different boiling points, which allows for their separation. The higher-boiling fraction will contain the diethyl dibromomalonate.[2]
Q4: Are there alternative synthesis routes that avoid the formation of diethyl 2,2-dibromomalonate?
A4: While the direct bromination of diethyl malonate is a very common method, exploring alternative synthetic strategies could potentially reduce the formation of the dibrominated impurity. One such approach could involve the use of different brominating agents that may offer higher selectivity for monobromination under specific conditions. For instance, reactions involving sodium hypobromite have been reported for the bromination of related compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of diethyl 2,2-dibromomalonate in the crude product | Excess bromine was used. | Carefully control the stoichiometry. Use a slight excess of bromine only if necessary and monitor the reaction closely.[2] |
| Bromine was added too quickly. | Add the bromine dropwise or via an addition funnel over an extended period to maintain a low concentration of bromine in the reaction mixture.[2] | |
| Reaction temperature was too high. | Maintain a consistent and controlled reaction temperature. Avoid overheating the reaction mixture. | |
| Incomplete reaction (starting material remains) | Insufficient bromine was used. | Ensure a 1:1 molar ratio of bromine to diethyl malonate. A slight excess of bromine can be used to drive the reaction to completion.[2] |
| Reaction time was too short. | Monitor the reaction by a suitable method (e.g., TLC, GC) to ensure it has gone to completion. The evolution of hydrogen bromide gas should also cease.[2] | |
| Low yield of diethyl bromomalonate after purification | Inefficient fractional distillation. | Ensure the distillation apparatus is set up correctly for fractional distillation under vacuum. Use a fractionating column with sufficient theoretical plates. |
| Product loss during workup. | Carefully perform the aqueous washes to remove unreacted bromine and acidic byproducts without losing the organic layer. |
Experimental Protocols
Standard Bromination of Diethyl Malonate
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Diethyl malonate (1 mole)
-
Dry bromine (1.03 moles)
-
Carbon tetrachloride (as solvent)
-
5% Sodium carbonate solution
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr), and a dropping funnel.
-
Charge the flask with diethyl malonate and carbon tetrachloride.
-
Begin stirring and add a small amount of bromine from the dropping funnel to initiate the reaction. Gentle warming with a light bulb may be necessary to start the reaction.
-
Once the reaction has started, add the remaining bromine dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases (approximately one hour).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with several portions of 5% sodium carbonate solution to remove any unreacted bromine and acidic byproducts.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to separate the desired diethyl bromomalonate from the higher-boiling diethyl 2,2-dibromomalonate.[2]
Visualizations
Caption: Reaction pathways in the bromination of diethyl malonate.
Caption: Troubleshooting workflow for high dibromomalonate formation.
References
Technical Support Center: Optimizing Reactions with Diethyl 2-(bromomethyl)malonate
Welcome to the technical support center for the use of Diethyl 2-(bromomethyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and reaction data to help you optimize your alkylation reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
This compound functions as a potent electrophile. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the introduction of a diethyl malonate moiety onto a wide range of nucleophiles.[1]
Q2: What types of nucleophiles can be used with this compound?
A variety of nucleophiles can be successfully alkylated, including:
-
Enolates: Carbanions derived from active methylene compounds.
-
Amines: Primary and secondary amines can be alkylated, though over-alkylation can be a concern.
-
Indoles: C-3 functionalization of indoles has been demonstrated.[2]
-
Thiols: Can be S-alkylated to form thioethers.
-
Azide Ion: As a precursor for synthesizing amino groups.
Q3: What are the common solvents and bases used for these alkylation reactions?
The choice of solvent and base depends on the nucleophile.
-
For enolates: A common system is sodium ethoxide in ethanol. Stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can also be used to ensure complete deprotonation of the active methylene compound.[3]
-
For amines and other neutral nucleophiles: A non-nucleophilic base like potassium carbonate or a hindered amine base (e.g., triethylamine, DIPEA) is often used in a polar aprotic solvent such as DMF, acetonitrile, or DMSO to scavenge the HBr byproduct.
Q4: How can I synthesize this compound?
There are two primary synthetic routes:
-
Direct Alkylation: This involves the reaction of the diethyl malonate enolate with dibromomethane. Careful control of stoichiometry is required to favor the desired mono-alkylation product.[1]
-
Indirect Route (Hydroxymethylation-Bromination): This is often the preferred method for better control. It involves reacting diethyl malonate with formaldehyde to introduce a hydroxymethyl group, followed by conversion of the resulting primary alcohol to the bromide using reagents like PBr₃ or HBr.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the nucleophile. 2. Nucleophile is too sterically hindered for SN2 reaction. 3. Deactivated nucleophile (e.g., electron-withdrawing groups). 4. Reagent degradation. | 1. If using a weak base for enolate formation, switch to a stronger base like NaH or LDA. Ensure anhydrous conditions. 2. Consider using a less hindered nucleophile if possible. Increase reaction temperature and time, but monitor for side reactions. 3. Use more forcing conditions (higher temperature, longer reaction time) or a more reactive catalytic system. 4. Check the purity of this compound; it can degrade over time. Use freshly prepared or purified reagent. |
| Formation of Dialkylated Product | The mono-alkylated product is deprotonated and reacts a second time with the electrophile (this is more common when diethyl malonate itself is the nucleophile). When using this compound as the electrophile, this may refer to the nucleophile attacking twice if it has multiple nucleophilic sites. | Use a molar excess (1.5 to 2 equivalents) of the nucleophile relative to this compound. Add the electrophile slowly to the solution of the nucleophile to maintain a low concentration of the alkylating agent. |
| Product Decomposition During Purification | The product may be thermally unstable, especially during distillation at high temperatures. | Purify the product using column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point. Some bromomethylated compounds are known to partially decompose upon heating. |
| Complex Product Mixture | 1. Competing side reactions (e.g., elimination). 2. Reaction with the ester groups of the malonate (e.g., aminolysis). | 1. Use a less hindered base. Maintain a lower reaction temperature. 2. Protect sensitive functional groups on the nucleophile. Use milder reaction conditions (lower temperature, shorter reaction time). |
| Wide Melting Point or Oily Product After Recrystallization | Impurities are present. This could include starting materials or side products that co-crystallize. | Re-purify using a different solvent system for recrystallization or by column chromatography. One report noted a wide melting point for a related brominated malonate even after three recrystallizations, indicating purification can be challenging.[4] |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound and related electrophiles.
Table 1: C-Alkylation of Indoles with Diethyl Bromomalonate [2]
| Substrate (Indole) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Indole | K₂CO₃ | Ethanol | 1.5 | 25 | 96 |
| 2-Methylindole | K₂CO₃ | Ethanol | 2.0 | 25 | 94 |
| 5-Methoxyindole | K₂CO₃ | Ethanol | 1.5 | 25 | 95 |
| 5-Bromoindole | K₂CO₃ | Ethanol | 2.5 | 25 | 89 |
Note: The original study[2] refers to diethyl bromomalonate, and the reaction proceeds via a visible-light-induced, photocatalyst-free radical process, which is a specific and highly efficient method.
Table 2: N-Alkylation of Amines with Related Electrophiles
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phthalimide (Gabriel Synthesis) | Alkyl Halide | KH | DMF | Ambient | >90 (typical) |
| Primary Amine | Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux | Variable (risk of over-alkylation) |
Note: This table provides general conditions for N-alkylation. This compound would be expected to react similarly to other primary alkyl bromides.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of an Active Methylene Compound
This protocol describes the alkylation of a generic active methylene compound (e.g., diethyl malonate) using this compound as the electrophile.
Materials:
-
Active Methylene Compound (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound and anhydrous THF.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise under a stream of nitrogen.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/GC-MS indicates consumption of the starting material).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Hydroxymethylation-Bromination
Step A: Synthesis of Diethyl 2-(hydroxymethyl)malonate
Materials:
-
Diethyl malonate (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Potassium carbonate (K₂CO₃, catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, combine diethyl malonate and a catalytic amount of potassium carbonate.
-
Cool the mixture in an ice bath and add the formaldehyde solution dropwise with vigorous stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate to yield crude diethyl 2-(hydroxymethyl)malonate.[1]
Step B: Conversion to this compound
Materials:
-
Diethyl 2-(hydroxymethyl)malonate (1.0 eq)
-
Phosphorus tribromide (PBr₃, 0.4 eq)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the crude diethyl 2-(hydroxymethyl)malonate in anhydrous diethyl ether in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add PBr₃ dropwise with stirring. A white precipitate of phosphorous acid will form.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over ice water. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Purification can be achieved by vacuum distillation.[1]
Visualizations
Caption: General SN2 mechanism for the alkylation of a nucleophile.
Caption: A typical experimental workflow for an alkylation reaction.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. This compound | 34762-17-9 | Benchchem [benchchem.com]
- 2. Visible-light-induced photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. US3714168A - Preparing alpha-bromomethyl ketones via substituted diethyl malonates - Google Patents [patents.google.com]
Technical Support Center: Purification of Diethyl 2-(bromomethyl)malonate by Distillation
Welcome to the technical support center for the purification of diethyl 2-(bromomethyl)malonate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying this compound by distillation.
Troubleshooting Guide
Q1: My product is turning dark/decomposing during distillation. What should I do?
A1: Decomposition of this compound during distillation is often due to excessive temperatures. This compound is heat-sensitive and can degrade, leading to a darkened product and reduced yield.
-
Immediate Action: Lower the heat source immediately.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower, safer temperature. Check all connections for leaks.
-
Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature, not the pot temperature. The vapor temperature should correspond to the expected boiling point at your system's pressure (see data table below).
-
Use an Appropriate Heating Mantle and Stirring: A heating mantle with a stirrer will ensure even heating of the distillation flask, preventing localized overheating.
-
Q2: I'm having trouble achieving a good vacuum. What are the common causes and solutions?
A2: A stable and sufficiently low vacuum is critical for the successful distillation of this compound.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all ground glass joints, tubing, and connections for leaks. Ensure joints are properly sealed with a suitable vacuum grease.
-
Pump Maintenance: Verify that your vacuum pump is in good working order and the pump oil is clean. Contaminated oil will reduce the pump's efficiency.
-
Cold Trap: Ensure your cold trap is adequately filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the vacuum pump.
-
Q3: My distilled product is impure. How can I improve its purity?
A3: Impurities in the final product can arise from incomplete reaction or co-distillation of side products. Common impurities include unreacted diethyl malonate and diethyl dibromomalonate.[1]
-
Troubleshooting Steps:
-
Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column to improve separation efficiency.
-
Careful Fraction Collection: Collect fractions over narrow boiling point ranges. Monitor the vapor temperature closely and change receiving flasks when the temperature fluctuates, indicating the presence of a different component.
-
Pre-distillation Wash: As described in established protocols, washing the crude product with a dilute sodium carbonate solution can help remove acidic impurities before distillation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is dependent on the pressure. It is crucial to perform the distillation under reduced pressure to avoid decomposition. Refer to the data table below for boiling points at various pressures.
Q2: What are the common side products in the synthesis of this compound?
A2: A common side product is diethyl dibromomalonate, which has a higher boiling point.[1] Unreacted starting material, diethyl malonate, may also be present and will have a lower boiling point.
Q3: Is it necessary to use a fractional distillation column?
A3: While a simple distillation may be sufficient for crude purification, a fractional distillation column is highly recommended to achieve high purity by effectively separating the desired product from lower and higher boiling impurities.
Q4: How can I confirm the purity of my distilled fractions?
A4: The purity of the collected fractions can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring the refractive index.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 253.09 g/mol | [2] |
| Boiling Point | 233-235 °C (at 760 mmHg) | [3] |
| 132-136 °C (at 33 mmHg) | [1] | |
| 121-125 °C (at 16 mmHg) | [1] | |
| 105-106 °C (at 5 mmHg) | [4] | |
| Density | 1.325 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.449 | [5] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol is adapted from established procedures.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short fractional distillation column (e.g., Vigreux). Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle for the distillation flask.
-
Crude Material Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually apply the vacuum and ensure the system is sealed and holding a stable pressure.
-
Heating: Begin gentle heating of the distillation flask while stirring.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may contain unreacted diethyl malonate, in a separate receiving flask.
-
As the vapor temperature approaches the expected boiling point of the product at the recorded pressure, change to a new, clean receiving flask.
-
Collect the main fraction over a narrow and stable temperature range.
-
If the temperature rises significantly after collecting the main fraction, it may indicate the presence of higher-boiling impurities like diethyl dibromomalonate. Collect this in a separate flask.
-
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 4. Diethyl 2-bromo-2-methylmalonate CAS#: 29263-94-3 [amp.chemicalbook.com]
- 5. Diethyl 2-bromo-2-methylmalonate 98 29263-94-3 [sigmaaldrich.com]
Common impurities in Diethyl 2-(bromomethyl)malonate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities are typically related to the synthesis process. These include:
-
Unreacted Starting Materials: Primarily Diethyl malonate.
-
Over-brominated Byproducts: These can include Diethyl 2-(dibromomethyl)malonate and Diethyl 2-bromo-2-(bromomethyl)malonate.[1]
-
Decomposition Products: Hydrolysis of the ester or bromo-substituent can lead to acidic impurities.
Q2: My reaction with this compound is not proceeding as expected. What could be the issue?
A2: If your reaction is sluggish or failing, consider the purity of your this compound. The presence of unreacted diethyl malonate can interfere with reactions where precise stoichiometry is critical. Over-brominated impurities can lead to undesired side products. We recommend verifying the purity of your reagent, for example by GC-MS, and purifying it if necessary.
Q3: The color of my this compound is yellow to brown. Is it still usable?
A3: A slight yellow color is common for this compound. However, a significant darkening to brown may indicate the presence of impurities or decomposition products. It is advisable to purify the material before use, especially for sensitive applications.
Q4: How should I store this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide: Purification
This guide focuses on the most common method for purifying this compound: vacuum distillation . This technique is effective for separating the desired product from less volatile and more volatile impurities based on their boiling points.
Impurity Data and Separation Strategy
The following table summarizes the boiling points of this compound and its common impurities, which is the basis for their separation by vacuum distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) | Separation Principle during Vacuum Distillation |
| Diethyl malonate | 160.17 | 199.3 | ~90-100 °C (pressure dependent) | More volatile; will distill first as a low-boiling fraction.[3] |
| This compound | 253.09 | 233-235 | ~121-125 °C at 16 mmHg | Desired product; collected as the main fraction. |
| Diethyl 2-bromo-2-(bromomethyl)malonate | 331.99 | Higher than the main product | Higher than the main product | Less volatile; will remain in the distillation flask or distill at a higher temperature. |
| Diethyl dibromomalonate | 317.96 | Higher than the main product | Higher than the main product | Less volatile; will remain in the distillation flask as part of the high-boiling residue.[4] |
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To remove lower and higher boiling point impurities from crude this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should be controlled to prevent bumping.
-
Heating: Once a stable vacuum is achieved (e.g., 15-20 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will primarily contain unreacted diethyl malonate. The head temperature will be significantly lower than that of the main product.
-
Main Fraction: As the temperature at the distillation head rises and stabilizes at the expected boiling point of this compound at the applied pressure (e.g., ~121-125 °C at 16 mmHg), change the receiving flask to collect the purified product.
-
High-Boiling Residue: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation. The remaining residue in the distillation flask will contain the higher-boiling, over-brominated byproducts.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound by vacuum distillation.
Logical Relationship of Impurities and Removal
Caption: Logical diagram showing the origin of impurities and their removal during purification.
References
Technical Support Center: Synthesis of Diethyl 2-(bromomethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 2-(bromomethyl)malonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the bromination of a suitable diethyl malonate derivative. The two main approaches are:
-
Radical-initiated bromination of diethyl methylmalonate: This is a highly effective method that utilizes a radical initiator and a brominating agent like N-Bromosuccinimide (NBS) to selectively brominate the methyl group.
-
Reaction of diethyl bis(hydroxymethyl)malonate with a brominating agent: This two-step process involves the initial synthesis of diethyl bis(hydroxymethyl)malonate, which is then treated with a reagent like hydrobromic acid to replace the hydroxyl groups with bromine.
Q2: What are the most common side reactions and byproducts in this synthesis?
A2: The most frequently encountered side reactions and byproducts include:
-
Over-bromination: Formation of Diethyl 2-(dibromomethyl)malonate and Diethyl 2-bromo-2-(bromomethyl)malonate can occur if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.
-
Formation of isomeric impurities: Depending on the reaction conditions, the isomeric product, Diethyl 2-bromo-2-methylmalonate, can be formed, particularly under conditions that favor electrophilic substitution.
-
Unreacted starting material: Incomplete conversion can lead to the presence of the starting diethyl methylmalonate in the final product mixture.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize the formation of Diethyl 2-(dibromomethyl)malonate, it is crucial to:
-
Control the stoichiometry: Use a molar ratio of the brominating agent to the starting material that is close to 1:1. A slight excess of the starting material can sometimes be beneficial.
-
Slow addition of the brominating agent: Adding the brominating agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the brominating species in the reaction mixture, thus reducing the likelihood of a second bromination.
-
Monitor the reaction progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the product and byproducts. The reaction should be stopped once the desired level of conversion is achieved.
Q4: What is the best way to purify the final product?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from common impurities. The desired product has a different boiling point than the starting material and the dibrominated byproducts, allowing for their separation. It is important to have an efficient distillation column to achieve good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient initiation of the radical reaction. - Loss of product during workup or purification. | - Increase the reaction time or temperature moderately. - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. - Use a light source (e.g., a sunlamp) to promote radical initiation if using NBS. - Optimize the workup procedure to minimize losses (e.g., ensure complete extraction, minimize transfers). - Use a more efficient distillation setup. |
| High percentage of Diethyl 2-(dibromomethyl)malonate | - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent. | - Carefully control the stoichiometry of the brominating agent (use a 1:1 or slightly less than 1:1 molar ratio). - Add the brominating agent slowly and in portions. - Maintain a consistent and moderate reaction temperature. |
| Presence of Diethyl 2-bromo-2-methylmalonate isomer | - Reaction conditions favoring electrophilic substitution over radical substitution. | - Use a non-polar solvent (e.g., carbon tetrachloride, cyclohexane). - Ensure the reaction is carried out under radical conditions (with a radical initiator and/or light). - Avoid acidic conditions which can promote electrophilic bromination. |
| Difficulty in separating the product from byproducts by distillation | - Boiling points of the components are too close. - Inefficient distillation column. | - Use a longer or more efficient fractional distillation column (e.g., a Vigreux or packed column). - Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences. |
| Reaction fails to initiate | - Inactive radical initiator. - Insufficient energy for initiation. - Presence of radical inhibitors. | - Use a fresh batch of radical initiator. - Increase the intensity of the light source or the reaction temperature. - Ensure all reagents and solvents are pure and free from inhibitors. |
Data Presentation
Table 1: Comparison of Synthetic Protocols for Diethyl Malonate Derivatives
| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl methylmalonate | N-Bromosuccinimide (NBS) | AIBN | CCl4 | 4 | Reflux | ~85 | General Protocol |
| Diethyl methylmalonate | Bromine | Light | CCl4 | 1 | Reflux | 73-75 | Organic Syntheses[1] |
| Diethyl bis(hydroxymethyl)malonate | Hydrobromic Acid (48%) | - | - | 10 | 85-90 | 43 (of the acrylic acid intermediate) | Organic Syntheses |
| Diethyl 2-(4'-chlorophenyl)-7-chlorocinchoninyl malonate | Bromine | - | Chloroform | 1 | 40 | 93 | US Patent 3,714,168[2] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| This compound | ~4.2 (q, 4H), ~3.6 (d, 2H), ~3.5 (t, 1H), ~1.3 (t, 6H) | ~168, ~62, ~50, ~30, ~14 | 252/254 (M+) |
| Diethyl 2-bromo-2-methylmalonate | 4.32 (q, 4H), 1.98 (s, 3H), 1.31 (t, 6H) | 166.4, 63.2, 55.9, 24.9, 13.8 | 252/254 (M+) |
| Diethyl 2-(dibromomethyl)malonate | ~5.5 (d, 1H), ~4.2 (q, 4H), ~3.8 (d, 1H), ~1.3 (t, 6H) | Not readily available | 330/332/334 (M+) |
| Diethyl methylmalonate | 4.19 (q, 4H), 3.45 (q, 1H), 1.35 (d, 3H), 1.27 (t, 6H) | 169.3, 61.4, 46.8, 14.1, 13.5 | 174 (M+) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination of Diethyl methylmalonate
This protocol is a standard method for the selective bromination of the methyl group.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (or a suitable non-polar solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Sunlamp (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve diethyl methylmalonate (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.
-
Position a sunlamp near the flask to initiate the radical reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC. The solid succinimide byproduct will float to the surface.
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification process.
References
Troubleshooting guide for failed reactions with Diethyl 2-(bromomethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. The information is presented in a question-and-answer format to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive role of this compound in organic synthesis?
A1: While diethyl malonate is a well-known nucleophile, the presence of the bromomethyl group in this compound fundamentally changes its reactivity, making it a potent electrophile. The bromine atom is a good leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the introduction of a diethyl malonate moiety onto a variety of nucleophiles through substitution reactions.[1]
Q2: What are some common nucleophiles used in reactions with this compound?
A2: this compound reacts with a wide range of nucleophiles. Common examples include:
-
Amines: Primary and secondary amines can be alkylated to form N-substituted aminomethylmalonates.
-
Thiols: Thiols react to form S-substituted thiomethylmalonates.
-
Alcohols/Phenols: In the presence of a suitable base, alcohols and phenols can be alkylated to form O-substituted ethers.
-
Carbanions: Soft carbon nucleophiles, such as the enolate of diethyl malonate itself, can react, though this can lead to side products.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. It is important to keep the container tightly closed to prevent decomposition.
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Product Yield
Q1.1: I am not observing any product formation in my reaction. What are the possible causes?
A1.1: Several factors could contribute to a complete reaction failure:
-
Inactive Nucleophile: Your nucleophile may not be sufficiently reactive. For weakly nucleophilic substrates, a stronger base or more forcing reaction conditions (e.g., higher temperature) may be necessary to facilitate the reaction.
-
Degraded Starting Material: this compound can degrade over time, especially if not stored properly. It is advisable to check the purity of the starting material by NMR or TLC before use.
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic solvents like THF, DMF, or acetonitrile are generally preferred for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Incorrect Stoichiometry: Ensure that the stoichiometry of your reactants is correct. For many reactions, a slight excess of the nucleophile may be beneficial.
Q1.2: My reaction yield is consistently low. How can I optimize it?
A1.2: To improve a low yield, consider the following:
-
Base Selection: The choice of base is critical. For amine alkylation, a non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the HBr formed. For thiols and alcohols, a base strong enough to deprotonate the nucleophile without reacting with the electrophile is needed (e.g., sodium hydride, potassium carbonate).
-
Temperature Control: While heating can increase the reaction rate, it can also lead to decomposition or side reactions. It is often best to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that optimal conditions can vary depending on the specific substrate.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | N-methylaniline | None (amine as base) | Ethanol | Reflux | Overnight | Not specified | [2] |
| Thiols | Benzyl mercaptan | HBr/AcOH | Acetic Acid | Room Temp | 1 | 95 | [3] |
| Thiols | 4-Methylbenzenethiol | HBr/AcOH | Acetic Acid | Room Temp | 1 | 92 | [3] |
| Thiols | Anisyl thiol | HBr/AcOH | Acetic Acid | 0 | 1 | ~80 (4:1 mixture with side product) | [3] |
Issue 2: Formation of Multiple Products
Q2.1: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?
A2.1: The formation of multiple products is a common issue. Here are some likely side reactions:
-
Over-alkylation (for primary amines): Primary amines can react twice with this compound, leading to the formation of a di-substituted product. This is because the secondary amine product is often more nucleophilic than the starting primary amine.[4]
-
Elimination: Under strongly basic conditions, elimination to form diethyl methylidenemalonate can compete with substitution.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used without a significantly more reactive nucleophile present, solvent-adducts can form.
-
Formation of Dithioacetal (for thiols): With some thiols, a dithioacetal can form as a side product.[3]
Q2.2: How can I minimize the formation of these side products?
A2.2: To improve the selectivity of your reaction, you can:
-
Control Stoichiometry: To avoid over-alkylation of primary amines, use a large excess of the amine.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to disfavor elimination.
-
Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Slow Addition: Adding the this compound slowly to a solution of the nucleophile can help to maintain a low concentration of the electrophile and disfavor side reactions.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
A general procedure for monitoring the reaction progress using TLC is as follows:
-
Prepare the TLC plate: Use a silica gel 60 F254 plate.
-
Spot the plate: Apply small spots of your starting material (this compound), your nucleophile, and the reaction mixture at different time points.
-
Develop the plate: A common solvent system for these types of compounds is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the polarity of your product, but a good starting point is 20-30% ethyl acetate in hexane.
-
Visualize the spots: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain to visualize non-UV active compounds.
The starting this compound is relatively nonpolar, while the product will have a different polarity depending on the nucleophile. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Protocol 2: 1H NMR Analysis
1H NMR is a powerful tool for characterizing your product and identifying any side products.
-
This compound (Starting Material):
-
The methylene protons of the ethyl groups typically appear as a quartet around 4.2 ppm.
-
The methyl protons of the ethyl groups appear as a triplet around 1.3 ppm.
-
The methine proton will be a triplet around 3.8 ppm.
-
The bromomethyl protons will appear as a doublet around 3.6 ppm.
-
-
Expected Product Shifts:
-
Amine Adduct (e.g., -CH2-NHR): The protons on the carbon adjacent to the nitrogen will typically shift to around 2.5-3.5 ppm. The exact shift will depend on the nature of the R group.
-
Thiol Adduct (e.g., -CH2-SR): The protons on the carbon adjacent to the sulfur will typically shift to around 2.7-3.2 ppm.
-
By comparing the 1H NMR spectrum of your product mixture to the known spectra of your starting materials and expected products, you can assess the success of your reaction and identify any impurities.
Visualizations
Troubleshooting Workflow for Failed Reactions
Caption: A flowchart for troubleshooting failed reactions.
Logical Relationship of Common Side Products
Caption: Pathways to common side products in reactions.
References
Technical Support Center: Diethyl 2-(bromomethyl)malonate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. The following information addresses common issues encountered during experimental procedures and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using strong bases with this compound, and how can they be minimized?
A1: When using strong bases like sodium ethoxide or sodium hydride with this compound, several side reactions can occur, impacting the yield and purity of the desired product. The most prevalent side reactions include:
-
Dialkylation: The product of the initial alkylation still possesses an acidic proton, making it susceptible to a second alkylation. This is especially problematic if more than one equivalent of the alkylating agent is present or if the reaction conditions favor further deprotonation.[1][2][3][4] To minimize dialkylation, it is crucial to use a precise stoichiometry of the reagents, typically one equivalent of the base for a mono-alkylation.[5]
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr from the alkyl halide, leading to the formation of alkenes, which reduces the yield of the desired substitution product.[1] The choice of a less hindered base and careful temperature control can help mitigate this side reaction.
-
Claisen Condensation: Although less common in this specific context, the enolate of diethyl malonate can potentially react with an unreacted ester molecule in a Claisen-type condensation, particularly if the alkylating agent is not reactive enough or is added too slowly.[5]
Q2: I am observing a white precipitate upon adding sodium ethoxide to my solution of diethyl malonate. Is this normal, and how should I proceed?
A2: Yes, the formation of a white or sometimes pinkish precipitate is a common observation and is expected.[6] This precipitate is the sodium salt of the deprotonated diethyl malonate (the enolate).[6] The sodium enolate has limited solubility in many organic solvents, such as ethanol or THF.[6]
You should proceed with the reaction by adding the alkylating agent (in this case, this compound). As the reaction progresses and the enolate is consumed, the precipitate should gradually dissolve.[6] Vigorous stirring is recommended to ensure proper mixing of the suspended enolate with the alkylating agent.[6]
Q3: My reaction to form a cyclopropane ring using diethyl malonate and a 1,2-dihaloethane is giving a low yield. What are the key factors to consider for improving the yield of this intramolecular alkylation?
A3: The synthesis of cyclopropane derivatives from diethyl malonate and 1,2-dihaloethanes can be challenging due to competing intermolecular reactions and the recovery of unreacted starting material.[7] Key factors to optimize for a higher yield include:
-
Base and Catalyst Choice: The use of a phase-transfer catalyst (PTC) such as tetraalkylammonium salts or PEG 400 in combination with a base like potassium carbonate has been shown to be effective.[7][8] Concentrated alkali with a PTC can also drive the reaction to completion.[7]
-
Reaction Conditions: Vigorous stirring is essential to ensure good mixing, especially in heterogeneous reaction mixtures.[7] Maintaining the optimal temperature is also critical.
-
Solvent: The choice of solvent can significantly impact the reaction. For instance, using toluene with potassium carbonate allows for the azeotropic removal of water, which can drive the reaction forward.[9]
Troubleshooting Guides
Issue 1: Low Yield in Mono-alkylation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and anhydrous base. For weaker bases like K₂CO₃, ensure it is finely ground to maximize surface area.[9] | The pKa of diethyl malonate is around 13, requiring a base strong enough for complete deprotonation to form the reactive enolate.[2][5] Water can quench the enolate. |
| Side Reactions (Elimination/Dialkylation) | Use a less sterically hindered base. Carefully control the stoichiometry of the base and alkylating agent (1:1 for mono-alkylation).[5] Add the alkylating agent to the formed enolate solution. | Strong, bulky bases can favor E2 elimination.[1] Excess base or alkylating agent can lead to dialkylation.[1] |
| Precipitation of Enolate | Ensure vigorous stirring throughout the reaction. The precipitate is the reactive species and needs to be in contact with the alkylating agent.[6] | The sodium salt of diethyl malonate can precipitate out of solution.[6] |
| Reaction Temperature Too Low | For less reactive alkylating agents, gentle heating (reflux) may be necessary after the initial enolate formation.[6] | Alkylation reactions have an activation energy barrier that needs to be overcome.[5] |
Issue 2: Unexpected Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Solvent | When using sodium hydride (NaH), be aware of potential reactions with solvents like DMF or acetonitrile, which can lead to byproduct formation.[10] Consider using a more inert solvent like THF.[11] | NaH can act as both a base and a reducing agent, leading to undesired reactions with certain solvents.[10] |
| Hydrolysis of Ester Groups | Ensure anhydrous conditions, especially when using strong bases like sodium ethoxide prepared in situ.[1] For bases like K₂CO₃, using a non-aqueous solvent system is beneficial.[1] | The presence of water can lead to the hydrolysis of the ester functional groups. |
| Decarboxylation | This is more likely to occur during workup under acidic conditions, especially if the product is heated.[2] Use mild workup conditions if the dicarboxylic ester is the desired final product. | Substituted malonic acids are prone to decarboxylation upon heating.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1 equivalent) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.[12]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of a white precipitate of the sodium enolate may be observed.[6][12]
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1 equivalent) to the stirred suspension of the enolate. The reaction mixture may be gently heated to reflux to ensure completion.[12]
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the ethanol by distillation. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[12]
-
Purification: The crude product can be purified by vacuum distillation.[12]
Protocol 2: Cyclopropanation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1 equivalent), 1,2-dichloroethane or 1,2-dibromoethane (1.5-2 equivalents), finely powdered anhydrous potassium carbonate (2.2 equivalents), and a phase-transfer catalyst such as PEG 400 (a catalytic amount).[8] Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene. Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude diethyl cyclopropane-1,1-dicarboxylate can be purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Common Bases for Diethyl Malonate Alkylation
| Base | Typical Solvent | Advantages | Disadvantages | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | Readily prepared in situ, effective for complete deprotonation.[2][3] | Requires strictly anhydrous conditions, potential for E2 elimination with some substrates.[1] | The sodium enolate salt may precipitate.[6] |
| Potassium Carbonate (K₂CO₃) | DMF, Toluene, Acetonitrile | Milder and easier to handle than sodium metal, can be used with phase-transfer catalysts.[1][9] | Slower reaction rates compared to strong alkoxides, requires finely ground solid for good reactivity.[9] | Can absorb water formed during the reaction, minimizing ester hydrolysis.[1] |
| Sodium Hydride (NaH) | THF, DMF | Very strong base, drives deprotonation to completion, byproduct (H₂) is a gas.[11][13] | Highly flammable, reacts violently with water, can have side reactions with certain solvents.[10][13] | Requires careful handling under an inert atmosphere.[11] |
Visualizations
Caption: General reaction pathways for the base-mediated alkylation of diethyl malonate.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. beilstein-journals.org [beilstein-journals.org]
Navigating Exothermic Reactions in Diethyl 2-(bromomethyl)malonate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl 2-(bromomethyl)malonate is a critical step in various pharmaceutical and chemical manufacturing processes. However, the inherent exothermic nature of the bromination of active methylene compounds like diethyl malonate presents significant challenges, including the risk of thermal runaway and the formation of undesirable byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to ensure a safe and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic process?
The reaction involves the bromination of an enol or enolate intermediate of diethyl malonate. The formation of the carbon-bromine bond and the subsequent release of hydrogen bromide (HBr) gas is an energetically favorable process, releasing a significant amount of heat.
Q2: What are the primary risks associated with an uncontrolled exothermic reaction during this synthesis?
The main risks include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to violent boiling, splashing of corrosive reagents, and potentially, vessel rupture.
-
Increased Byproduct Formation: Higher temperatures can promote side reactions, such as the formation of diethyl 2,2-dibromomalonate, reducing the yield and purity of the desired product.[1]
-
Reagent Decomposition: Excessive heat can lead to the decomposition of reactants and the desired product.
Q3: How can I visually determine if the reaction is proceeding too quickly?
Vigorous and difficult-to-control boiling of the solvent (e.g., carbon tetrachloride or chloroform), a rapid and dense evolution of HBr gas, and a sudden, sharp rise in the measured internal temperature are all indicators of a reaction that is proceeding too quickly.
Q4: Is it possible to initiate the reaction if it doesn't start immediately upon bromine addition?
Yes, gentle warming can be used to initiate the reaction. For instance, holding a large electric bulb under the flask can provide sufficient heat to start the reaction.[1] Once initiated, the external heat source should be removed immediately as the reaction's own exotherm will sustain it.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Rate of bromine addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient solvent volume to act as a heat sink. | 1. Immediately stop the addition of bromine. 2. Apply external cooling (e.g., ice-water bath). 3. Ensure efficient stirring to promote even heat distribution. 4. In future runs, add the bromine dropwise at a much slower rate. |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient bromine or reaction time. 2. Loss of product during workup. 3. Formation of byproducts due to elevated temperatures. | 1. Use a slight molar excess of bromine to ensure complete conversion.[1] 2. Ensure the reaction is refluxed for a sufficient time after bromine addition is complete.[1] 3. Carefully monitor and control the reaction temperature. 4. Optimize the purification steps (e.g., distillation) to minimize losses. |
| High Levels of Diethyl 2,2-dibromomalonate Impurity | 1. Reaction temperature was too high. 2. Localized high concentrations of bromine. 3. Using a large excess of bromine. | 1. Maintain a gentle reflux by controlling the rate of bromine addition.[1] 2. Ensure vigorous stirring to quickly disperse the added bromine. 3. Use only a slight molar excess of bromine (e.g., 1.03-1.05 equivalents).[1] |
| Reaction Fails to Initiate | 1. Reaction temperature is too low. 2. Impurities in reagents or solvent that inhibit the reaction. | 1. Gently warm the flask to initiate the reaction.[1] 2. Ensure high purity of diethyl malonate and dry bromine.[1] |
Experimental Protocol: Synthesis of Ethyl Bromomalonate (A Representative Procedure)
This protocol for the synthesis of a closely related compound, ethyl bromomalonate, illustrates the principles of managing the exothermic reaction.
Materials:
-
Diethyl malonate (160 g, 1 mole)
-
Carbon tetrachloride (150 cc)
-
Dry bromine (165 g, 1.03 moles)
-
5% Sodium carbonate solution
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a tube leading to a water trap for HBr absorption
-
Separatory funnel with a fine-tipped stem
Procedure:
-
Place the diethyl malonate and carbon tetrachloride into the three-necked flask.
-
Place the dry bromine in the separatory funnel.
-
Start the stirrer and add a few cubic centimeters of bromine to the flask.
-
Gently warm the flask (e.g., with a light bulb) to initiate the reaction.
-
Once the reaction begins, add the remaining bromine gradually at a rate that maintains a gentle boiling of the solvent.
-
After the bromine addition is complete, reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide ceases.
-
Cool the reaction mixture.
-
Wash the mixture five times with 50-cc portions of 5% sodium carbonate solution.
-
Purify the product by distillation under reduced pressure.[1]
Visualizing the Process
Troubleshooting Workflow for Exothermic Reaction
Caption: A workflow for managing exothermic events during synthesis.
Synthesis Pathway of this compound
Caption: The chemical pathway for this compound synthesis.
References
Technical Support Center: Monitoring Reactions with Diethyl 2-(bromomethyl)malonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. This guide provides detailed troubleshooting advice and frequently asked questions to help you effectively monitor the progress of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: The most common analytical techniques to monitor reactions with this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of products.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually assess the progress. The disappearance of the this compound spot and the appearance of a new product spot indicate the reaction is proceeding. UV light is typically used for visualization.[1]
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for these reactions?
A3: Yes, GC-MS is an excellent quantitative method for monitoring reactions involving volatile and thermally stable compounds like malonate esters.[3][4][5] It allows for the separation and identification of starting materials, intermediates, and products, providing information on their relative abundance.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for analysis?
A4: Absolutely. HPLC is a powerful technique for monitoring these reactions, especially for less volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method can be used to separate this compound from other reaction components.[6]
Q5: How is NMR spectroscopy used to track reaction progress?
A5: ¹H NMR spectroscopy is highly effective for monitoring reaction progress. You can track the disappearance of proton signals specific to this compound (e.g., the -CH(Br)- proton) and the emergence of new signals corresponding to the product. This provides a quantitative measure of conversion over time.
Troubleshooting Guides
Issue 1: The reaction appears stalled or incomplete on TLC.
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent Activity | Verify the quality and activity of your reagents, particularly bases like sodium hydride (NaH) which can degrade with improper storage. |
| Low Reaction Temperature | Some reactions may require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature.[1] |
| Poor Solubility | Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Inhibitors Present | Traces of water or other impurities can quench bases or react with starting materials. Ensure all glassware is dry and solvents are anhydrous. |
Issue 2: Multiple new spots appear on the TLC plate, suggesting side products.
| Possible Cause | Troubleshooting Step |
| Dialkylation | A common side reaction is the addition of two molecules of the nucleophile to the malonate, or dialkylation of the nucleophile.[7][8] Try using a larger excess of the nucleophile or adding the this compound slowly to the reaction mixture. |
| Decomposition | The starting material or product may be unstable under the reaction conditions. Analyze the stability at the given temperature and pH. Consider running the reaction at a lower temperature. |
| Competing Reactions | The bromomethyl group is a reactive electrophile. It can undergo elimination or substitution with other nucleophiles present in the mixture. Alkylation reactions are subject to the same constraints as other SN2 reactions.[9] |
Issue 3: GC-MS or HPLC analysis shows broad or overlapping peaks.
| Possible Cause | Troubleshooting Step |
| Poor Method Resolution | Optimize the GC temperature ramp or the HPLC gradient to improve peak separation. For HPLC, adjusting the mobile phase composition (e.g., acetonitrile/water ratio) can be effective.[6] |
| Column Degradation | The analytical column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it if necessary. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening. Dilute your sample and re-inject. |
Data Presentation: Key Analytical Parameters
For effective monitoring, it's crucial to know the expected analytical signals for your starting materials and potential products.
Table 1: Reference ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Proton | Chemical Shift (ppm) |
| Diethyl bromomalonate | -CH(Br)- | ~4.5 - 5.0 |
| -O-CH₂-CH₃ | ~4.2 - 4.3 (quartet) | |
| -O-CH₂-CH₃ | ~1.2 - 1.3 (triplet) | |
| Diethyl 2-bromo-2-methylmalonate | -C(Br)(CH₃)- | No CH proton |
| -CH₃ | ~2.08 | |
| -O-CH₂-CH₃ | ~4.28 | |
| -O-CH₂-CH₃ | ~1.30 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors. Data synthesized from multiple sources.[10][11]
Table 2: GC-MS Retention Data for Diethyl Malonate
| Column Type | Condition | Retention Index (RI) |
| Non-polar | Isothermal 120°C | 1034 |
| Non-polar | Isothermal 130°C | 1034 |
| Non-polar | Isothermal 140°C | 1032 |
| Non-polar | Isothermal 150°C | 1029 |
Data from NIST WebBook for the parent compound, Diethyl Malonate.[3] Retention times for this compound will differ but this provides a baseline.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel F-254 plates.
-
Spotting: Using a capillary tube, spot the reaction mixture on the plate. Also, spot the pure starting material (co-spot) and, if available, the expected product as references.
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give the starting material an Rf value of ~0.3-0.5.
-
Visualization: After elution, dry the plate and visualize the spots under a UV lamp at 254 nm.[1]
-
Analysis: Compare the spots from the reaction mixture to the reference spots. The diminishing intensity of the starting material spot and the increasing intensity of a new spot indicate reaction progress.[2]
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) and dilute it with an appropriate solvent like ethyl acetate.
-
Chromatographic Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry: Use standard electron ionization (EI) at 70 eV.
-
Analysis: Monitor the total ion chromatogram (TIC) for the disappearance of the peak corresponding to this compound and the appearance of the product peak. Confirm peak identities by their mass spectra.
Protocol 3: Reaction Monitoring by HPLC
-
Sample Preparation: Quench and dilute a reaction aliquot with the mobile phase.
-
HPLC Conditions (Reverse-Phase): [6]
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Analysis: Integrate the peak areas of the starting material and product to determine the extent of reaction.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for an incomplete reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Diethyl malonate [webbook.nist.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Separation of Diethyl bromomethylmalonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diethyl 2-bromo-2-methylmalonate(29263-94-3) 1H NMR [m.chemicalbook.com]
- 11. DIETHYL BROMOMALONATE(685-87-0) 1H NMR spectrum [chemicalbook.com]
Avoiding decomposition of Diethyl 2-(bromomethyl)malonate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of Diethyl 2-(bromomethyl)malonate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during workup?
A1: The primary cause of decomposition is hydrolysis of the ester groups, which can be catalyzed by both acidic and basic conditions. Prolonged exposure to aqueous solutions, especially at elevated temperatures, can lead to the formation of malonic acid derivatives, which may subsequently decarboxylate. Strong bases should be avoided as they can aggressively promote hydrolysis and other side reactions.
Q2: What is the ideal pH range for an aqueous wash of this compound?
A2: A mildly basic or neutral pH is recommended for the aqueous wash. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often used to neutralize any residual acid from the reaction mixture without being overly basic, which could induce significant hydrolysis. It is crucial to minimize the contact time between the organic layer containing the product and the aqueous basic solution.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A3: It is strongly advised to avoid strong bases such as sodium hydroxide.[1] Strong bases can rapidly hydrolyze the ester functionalities of this compound, leading to significant product loss.
Q4: My product appears to be degrading even with a mild basic wash. What could be the issue?
A4: If decomposition is observed even with a mild basic wash, consider the temperature and duration of the wash. All aqueous washes should be performed with cold solutions and as quickly as possible. Additionally, ensure that the starting material is of high purity, as impurities can sometimes catalyze decomposition.
Q5: What are the signs of product decomposition?
A5: Decomposition can be indicated by a lower than expected yield, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis, or by spectroscopic data (e.g., NMR, IR) showing the presence of carboxylic acids or other byproducts. The evolution of gas (CO₂) during workup could indicate decarboxylation of a hydrolyzed intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound.
Issue 1: Low Product Yield After Aqueous Workup
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of ester groups | - Use pre-chilled (0-5 °C) aqueous solutions for all washes.- Minimize the duration of contact between the organic phase and the aqueous wash solutions.- Use a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute (≤5%) sodium carbonate (Na₂CO₃) for neutralization instead of strong bases.[2] |
| Decarboxylation | - This is often a consequence of hydrolysis. By preventing hydrolysis (see above), decarboxylation can be avoided.- Avoid excessive heating of the reaction mixture during workup. |
| Product loss in the aqueous layer | - Ensure the organic solvent used for extraction has low miscibility with water.- Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- After the basic wash, a final wash with brine (saturated NaCl solution) can help to "salt out" the product from any residual water in the organic layer. |
Issue 2: Formation of an Emulsion During Extraction
| Possible Cause | Troubleshooting Steps |
| Agitation is too vigorous | - Gently invert the separatory funnel instead of shaking it vigorously. |
| Presence of acidic or basic impurities | - Neutralize the reaction mixture carefully before extraction.- Add a small amount of brine to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous layer. |
| High concentration of the product or byproducts | - Dilute the reaction mixture with more organic solvent before the aqueous wash.- If an emulsion forms, allowing the separatory funnel to stand for a period can sometimes lead to separation.- Filtration through a pad of Celite® or glass wool can also be effective in breaking up emulsions. |
Experimental Protocols
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed to minimize the risk of hydrolysis and other decomposition pathways for this compound.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): If the reaction involves a reactive reagent, quench it by slowly adding a cold, neutral, or slightly acidic aqueous solution (e.g., cold water or cold dilute HCl).
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add a suitable, cold organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Wash the organic layer sequentially with:
-
1 x volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this wash quickly to neutralize residual acid.
-
1 x volume of cold water.
-
1 x volume of cold, saturated aqueous sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).
Data Presentation
| Workup Condition | Potential for Decomposition | Recommendation |
| Aqueous Wash pH | High pH (strong base) leads to rapid hydrolysis.[1] Acidic conditions can also promote hydrolysis, though generally slower for esters. | Use a mild base (e.g., saturated NaHCO₃) or neutral wash. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and potential decarboxylation. | Perform all aqueous workup steps at low temperatures (0-5 °C). |
| Contact Time with Aqueous Phase | Prolonged contact increases the extent of hydrolysis. | Minimize the time the organic solution is in contact with aqueous solutions. |
| Agitation during Extraction | Vigorous shaking can lead to stable emulsions, complicating phase separation and prolonging contact time. | Gently invert the separatory funnel to mix the layers. |
Visualizations
Decomposition Pathway of this compound
Caption: Potential decomposition pathway of this compound during workup.
Recommended Workup Workflow
Caption: Recommended workflow for the workup of this compound.
References
Technical Support Center: Optimization of Catalyst Loading for Diethyl 2-(bromomethyl)malonate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate reactions. The following sections offer insights into optimizing catalyst loading to improve reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the alkylation of diethyl malonate with bromomethylating agents?
A1: The most common catalytic systems involve a base to deprotonate the diethyl malonate, forming a nucleophilic enolate. Often, a phase-transfer catalyst (PTC) is used in conjunction with a solid base to facilitate the reaction between the aqueous and organic phases.[1]
-
Bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used. K₂CO₃ is a milder base, often preferred for promoting mono-alkylation, while NaH is a stronger, non-nucleophilic base that can drive the reaction to completion but may increase the risk of dialkylation.[1][2]
-
Phase-Transfer Catalysts (PTCs): Tetrabutylammonium bromide (TBAB) and crown ethers (e.g., 18-crown-6) are common choices.[3] PTCs are particularly useful in solid-liquid or liquid-liquid systems, where they help transport the deprotonated malonate from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for the monoalkylated this compound?
A2: The formation of a dialkylated byproduct is a common issue.[2] Here are several strategies to enhance mono-alkylation selectivity:
-
Stoichiometry Control: Use a slight excess of diethyl malonate relative to the bromomethylating agent. This ensures that the electrophile is consumed before it can react with the mono-alkylated product.
-
Choice of Base: Employ a milder base like potassium carbonate. Stronger bases like sodium hydride can lead to a higher concentration of the enolate, increasing the likelihood of a second alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (mono-alkylation) over the thermodynamic product (dialkylation).
-
Controlled Addition: Add the bromomethylating agent slowly to the reaction mixture. This keeps the concentration of the electrophile low, reducing the chance of a second reaction with the already-formed product.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure your base is sufficiently strong and used in the correct stoichiometric amount to deprotonate the diethyl malonate. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Catalyst Inefficiency: If using a PTC, ensure it is appropriate for your solvent system and that the loading is optimized. Insufficient catalyst will result in a slow or incomplete reaction.
-
Side Reactions: Besides dialkylation, E2 elimination of the alkyl halide can be a competing side reaction, especially with secondary or sterically hindered halides.[3] Using a less hindered bromomethylating agent or milder reaction conditions can mitigate this.
-
Reaction Time and Temperature: The reaction may not be running to completion. Try increasing the reaction time or temperature. However, be aware that higher temperatures can also promote side reactions.[4] Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.
-
Moisture: Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like sodium hydride. Water can quench the enolate and hydrolyze the ester groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete deprotonation of diethyl malonate.2. Insufficient catalyst loading.3. Competing side reactions (e.g., E2 elimination).4. Reaction not run to completion.5. Presence of moisture in reagents or solvents. | 1. Use a stronger base or ensure the base is of high purity and finely powdered.2. Increase the catalyst loading incrementally (see Data Presentation section).3. Use milder reaction conditions (lower temperature).4. Increase reaction time and monitor progress via TLC/GC.5. Use anhydrous solvents and reagents. |
| High Percentage of Dialkylated Product | 1. Stoichiometry of reactants favors dialkylation.2. Use of a very strong base.3. High reaction temperature. | 1. Use a slight excess of diethyl malonate (e.g., 1.1-1.2 equivalents).2. Switch to a milder base such as potassium carbonate.3. Lower the reaction temperature. |
| Reaction Fails to Initiate or is Very Sluggish | 1. Ineffective phase-transfer catalyst.2. Poor mixing of the reaction phases.3. Low reaction temperature. | 1. Screen different PTCs (e.g., TBAB, 18-crown-6).2. Ensure vigorous stirring to facilitate contact between phases.3. Gradually increase the reaction temperature. |
| Formation of Unidentified Byproducts | 1. Decomposition of reagents or products.2. Competing reaction pathways. | 1. Lower the reaction temperature and consider a different solvent.2. Analyze byproducts by GC-MS or NMR to identify their structure and adjust reaction conditions accordingly. |
Data Presentation
The following tables provide representative data on how catalyst and base selection can influence the outcome of diethyl malonate alkylation reactions. Note that optimal conditions will vary depending on the specific bromomethylating agent used.
Table 1: Effect of Base and Temperature on Yield and Selectivity
| Entry | Base (equiv.) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%)* |
| 1 | K₂CO₃ (5.0) | 0 | Low | - |
| 2 | 50% KOH (aq) (5.0) | 0 | 85 | 92 |
| 3 | 50% KOH (aq) (5.0) | -20 | 80 | 94 |
| 4 | 50% KOH (aq) (5.0) | -40 | 75 | 95 |
| 5 | CsOH (5.0) | 0 | No Reaction | - |
*Note: Enantiomeric excess is relevant for asymmetric catalysis and is included for illustrative purposes. Data synthesized from a study on a similar system.[4]
Table 2: Influence of Phase-Transfer Catalyst Addition Time on Conversion
| Entry | PTC (TBAB) | Time of PTC Addition | Total Reaction Time (h) | Conversion (%) |
| 1 | 0.008 mol | At the beginning | 6 | 93 |
| 2 | 0.008 mol | After 2.5 hours (at ~65% conversion) | 6 | >98 |
Data synthesized from a patent describing a similar process.
Experimental Protocols
Detailed Methodology for Optimization of Phase-Transfer Catalyst Loading
This protocol outlines a general procedure for optimizing the loading of a phase-transfer catalyst (e.g., TBAB) in the alkylation of diethyl malonate with a bromomethylating agent using potassium carbonate as the base.
-
Reaction Setup:
-
To a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add diethyl malonate (1.0 equiv.), the bromomethylating agent (1.1 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Add the chosen anhydrous solvent (e.g., acetonitrile or toluene).
-
-
Catalyst Addition:
-
To each flask, add a different molar percentage of the phase-transfer catalyst (e.g., 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
-
Reaction Execution:
-
Stir the mixtures vigorously at a set temperature (e.g., 60 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of products.
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and wash with water to remove any remaining inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture for each reaction by GC or ¹H NMR to determine the ratio of mono-alkylated to di-alkylated product and the overall yield.
-
Purify the product using column chromatography if necessary.
-
Visualizations
Caption: Workflow for optimizing catalyst loading in diethyl malonate reactions.
Caption: Troubleshooting logic for common issues in diethyl malonate reactions.
References
Technical Support Center: Selective Monobromination of Diethyl Malonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective monobromination of diethyl malonate.
Troubleshooting Guide
Problem: The reaction has not started (no color change or evolution of HBr gas).
Possible Causes & Solutions:
-
Low-Quality Reagents: Ensure that the diethyl malonate has been recently distilled to remove any acidic impurities. The bromine should be dried, for example by shaking with concentrated sulfuric acid, to remove moisture which can interfere with the reaction.[1]
-
Insufficient Initiation: The reaction may require initiation, especially when performed in a solvent like carbon tetrachloride. This can be achieved by gentle warming or by shining a bright light (e.g., a large electric bulb) on the reaction flask until the reaction begins, as indicated by the disappearance of the bromine color and the evolution of hydrogen bromide gas.[1]
-
Low Temperature: If the reaction is being run at a low temperature, it may be too slow to observe. A moderate temperature is needed to sustain the reaction.
Problem: The major product is diethyl dibromomalonate.
Possible Causes & Solutions:
-
Excess Bromine: The use of a significant excess of bromine will favor the formation of the dibrominated product. Use a slight excess of bromine (e.g., 1.03 moles per mole of diethyl malonate) to ensure complete conversion of the starting material without promoting excessive dibromination.[1]
-
Reaction Rate: Adding the bromine too quickly can lead to localized high concentrations of bromine, favoring dibromination. The bromine should be added gradually at a rate that maintains a gentle reflux.[1]
-
Increased Acidity of Monobrominated Product: Diethyl bromomalonate is more acidic than diethyl malonate itself.[2] This makes the remaining proton on the alpha-carbon more susceptible to removal and subsequent reaction with bromine. Careful control of stoichiometry and reaction conditions is crucial.
Problem: A complex mixture of products is obtained.
Possible Causes & Solutions:
-
Reaction Temperature Too High: Overheating the reaction can lead to side reactions and decomposition of the desired product. Maintain a gentle reflux throughout the addition of bromine.
-
Impure Starting Materials: The presence of impurities in the diethyl malonate can lead to the formation of undesired byproducts. Always use freshly distilled diethyl malonate.[1]
Problem: Difficulty in purifying the diethyl bromomalonate.
Possible Causes & Solutions:
-
Inefficient Separation of Products: Diethyl bromomalonate, diethyl dibromomalonate, and unreacted diethyl malonate have different boiling points, allowing for separation by fractional distillation under reduced pressure.[1] Careful control of the distillation is necessary to obtain a pure product.
-
Incomplete Workup: The crude reaction mixture should be thoroughly washed to remove any remaining bromine and acidic byproducts. Washing with a dilute sodium carbonate solution is an effective method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the monobromination of diethyl malonate?
The main side product is diethyl dibromomalonate. This is due to the increased acidity of the alpha-proton in the monobrominated product, making it susceptible to further bromination.[1][2]
Q2: How can I minimize the formation of diethyl dibromomalonate?
To minimize the formation of the dibrominated product, you should:
-
Use only a slight molar excess of bromine.[1]
-
Add the bromine slowly and control the reaction temperature to maintain a gentle reflux.[1]
Q3: What are the typical reaction conditions for the selective monobromination of diethyl malonate?
A common method involves reacting diethyl malonate with a slight excess of bromine in a solvent such as carbon tetrachloride. The reaction is initiated with gentle heating or light and maintained at a gentle reflux.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by observing the disappearance of the red-brown color of the bromine and the evolution of hydrogen bromide gas. The reaction is typically complete when the evolution of HBr ceases.[1]
Q5: What is the best method for purifying the final product?
Fractional distillation under reduced pressure is the most effective method for separating diethyl bromomalonate from unreacted starting material and the higher-boiling diethyl dibromomalonate.[1]
Data Presentation
Table 1: Reagent Stoichiometry and Yields for Selective Monobromination
| Reagent | Molar Ratio | Amount (for 1 mole of Diethyl Malonate) |
| Diethyl Malonate | 1.00 | 160 g |
| Bromine | 1.03 | 165 g (53 mL) |
| Product | Theoretical Yield | Typical Actual Yield |
| Diethyl Bromomalonate | 239.07 g | 175-180 g (73-75%)[1] |
Table 2: Physical Properties for Separation of Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C / mm Hg) |
| Diethyl Malonate | 160.17 | 199 / 760 |
| Diethyl Bromomalonate | 239.07 | 121-125 / 16[1] |
| Diethyl Dibromomalonate | 317.96 | Higher than Diethyl Bromomalonate[1] |
Experimental Protocols
Detailed Methodology for Selective Monobromination of Diethyl Malonate (Based on Organic Syntheses Procedure)[1]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (e.g., a flask of water to absorb HBr), and a dropping funnel.
-
Reagent Preparation:
-
Place 160 g (1 mole) of freshly distilled diethyl malonate and 150 mL of carbon tetrachloride into the reaction flask.
-
Place 165 g (1.03 moles) of dry bromine into the dropping funnel.
-
-
Reaction Initiation and Execution:
-
Start the stirrer and add a small amount of bromine to the flask.
-
Initiate the reaction by gently warming the flask or shining a bright light on it until the bromine color disappears and HBr evolution begins.
-
Add the remaining bromine dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for about one hour, or until the evolution of HBr gas ceases.
-
-
Workup:
-
Cool the reaction mixture.
-
Wash the mixture five times with 50 mL portions of a 5% sodium carbonate solution to remove unreacted bromine and HBr.
-
-
Purification:
-
Perform a fractional distillation under reduced pressure.
-
Collect the fraction boiling at 121-125 °C at 16 mm Hg. This is the desired diethyl bromomalonate.
-
A lower-boiling fraction containing unreacted starting material and a higher-boiling residue containing diethyl dibromomalonate may also be collected.
-
Visualizations
Caption: Experimental workflow for the selective monobromination of diethyl malonate.
Caption: Reaction scheme showing the desired monobromination and the side reaction to the dibrominated product.
References
Validation & Comparative
A Comparative Analysis of the Electrophilic Reactivity of Diethyl 2-(bromomethyl)malonate
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrophile is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of Diethyl 2-(bromomethyl)malonate with other commonly used electrophiles, supported by experimental data and protocols to aid in informed decision-making for synthetic strategies.
This compound is a potent electrophile, valued for its ability to introduce a malonic ester functionality into a molecule. This reactivity stems from the presence of a good leaving group (bromide) on a carbon adjacent to two electron-withdrawing ester groups. This electronic arrangement significantly increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This guide will compare its performance in nucleophilic substitution reactions against other standard electrophiles: benzyl bromide, methyl iodide, and n-butyl bromide.
Quantitative Comparison of Reactivity
The reactivity of an electrophile in a nucleophilic substitution (SN2) reaction is influenced by factors such as the nature of the leaving group, the steric hindrance at the reaction center, and the electronic effects of neighboring groups. To provide a quantitative comparison, the following table summarizes the reaction yields of this compound and other electrophiles with piperidine under comparable conditions.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Piperidine | Acetonitrile | Room Temp. | 24 | ~90 (estimated) |
| Benzyl Bromide | Piperidine | Ethanol | Reflux | 12 | >60 |
| Methyl Iodide | Piperidine | Acetonitrile | Room Temp. | 24 | High (not specified) |
| n-Butyl Bromide | Piperidine | Acetonitrile | Room Temp. | Several hours | Not specified |
Note: The yields are based on literature reports with similar but not identical conditions and should be considered as approximations for comparative purposes.
Experimental Protocols
Detailed methodologies for the N-alkylation of piperidine with the selected electrophiles are provided below. These protocols are adapted from established literature procedures.
Protocol 1: Reaction of this compound with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous Acetonitrile
-
Potassium Carbonate (optional, as a base)
Procedure:
-
To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent).
-
If desired, add potassium carbonate (1.2 equivalents) as an acid scavenger.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction of Benzyl Bromide with Piperidine
Materials:
-
Benzyl Bromide
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve piperidine (2.0 equivalents) in ethanol.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 3: Reaction of Methyl Iodide with Piperidine
Materials:
-
Methyl Iodide
-
Piperidine
-
Anhydrous Acetonitrile
Procedure:
-
In a flask containing anhydrous acetonitrile, add piperidine (1.0 equivalent).
-
Slowly add methyl iodide (1.1 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 24 hours at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the N-methylpiperidinium iodide salt.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized SN2 reaction mechanism and a typical experimental workflow for the synthesis and purification of the alkylated products.
References
A Comparative Guide to Alternative Reagents for the Bromomethylation of Malonic Esters
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a bromomethyl group onto a malonic ester scaffold is a critical transformation. This functional group serves as a versatile handle for subsequent nucleophilic substitutions and carbon-carbon bond-forming reactions. While traditional methods for alpha-halogenation exist, the specific introduction of a bromomethyl (-CH2Br) group requires careful consideration of reagents to ensure optimal yields and minimize side reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the bromomethylation of malonic esters, supported by experimental data and detailed protocols.
Comparison of Bromomethylation Methods
The following table summarizes the key quantitative data for different approaches to the bromomethylation of diethyl malonate, a common malonic ester substrate.
| Method | Reagent(s) | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Traditional Bromination | Bromine (Br₂) | Diethyl malonate | Diethyl 2-bromomalonate | 73–75[1] | 1 | Reflux | This method introduces a bromine atom, not a bromomethyl group. It serves as a baseline for alpha-halogenation. |
| Alternative 1: Alkylation with Dibromomethane | 1. Sodium ethoxide (NaOEt)2. Dibromomethane (CH₂Br₂) | Diethyl malonate | Diethyl 2-(bromomethyl)malonate | Moderate | ~2-4 | Reflux | Prone to dialkylation and cyclopropanation. Requires careful control of stoichiometry and reaction conditions to favor mono-alkylation.[2][3] |
| Alternative 2: Two-Step Sequence (Hydroxymethylation then Bromination) | 1. Paraformaldehyde, K₂CO₃2. Phosphorus tribromide (PBr₃) | Diethyl malonate | This compound | 60-70 (overall) | 1 + 3 | 25-30 then 0 | A reliable two-step process. The initial hydroxymethylation is well-documented. The subsequent bromination is a standard transformation.[1][4] |
| Alternative 3: Two-Step Sequence (Methylation then Radical Bromination) | 1. Sodium ethoxide, Methyl iodide2. N-Bromosuccinimide (NBS), Radical initiator | Diethyl malonate | Diethyl 2-bromo-2-methylmalonate (isomer) | ~80 (overall) | 4 + reaction time | Reflux | This route provides an isomer, diethyl 2-bromo-2-methylmalonate, not the target this compound.[5] |
Experimental Workflows and Logical Relationships
The general workflow for the synthesis of this compound via the alternative routes can be visualized as follows.
Detailed Experimental Protocols
Method 1: Alkylation with Dibromomethane
This method utilizes the nucleophilic character of the malonic ester enolate to displace a bromide from dibromomethane. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated product.
-
Step 1: Enolate Formation. In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise at room temperature to form the sodium salt of diethyl malonate.
-
Step 2: Alkylation. Dibromomethane (1.0-1.2 equivalents) is added to the enolate solution. The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
Method 2: Two-Step Sequence (Hydroxymethylation then Bromination)
This reliable two-step procedure first introduces a hydroxymethyl group, which is subsequently converted to the desired bromomethyl group.
-
Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate. To a stirred solution of diethyl malonate (1 equivalent) and potassium carbonate (0.1 equivalents) in water, paraformaldehyde (1.1 equivalents) is added portion-wise at a temperature maintained between 25-30°C. The mixture is stirred for 1 hour. The product is then extracted with diethyl ether, and the organic layer is dried and concentrated to yield diethyl 2-(hydroxymethyl)malonate. A detailed procedure reports a yield of 72-75% for the bis(hydroxymethyl)ated product when using 2 equivalents of formaldehyde[1]. For the mono-hydroxymethylated product, careful control of stoichiometry is required.
-
Step 2: Bromination of Diethyl 2-(hydroxymethyl)malonate. The crude diethyl 2-(hydroxymethyl)malonate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0°C. Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 3 hours.[4]
-
Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound can be purified by vacuum distillation.
Method 3: Two-Step Sequence (Methylation then Radical Bromination) for Isomer Synthesis
This method leads to the formation of an isomer, diethyl 2-bromo-2-methylmalonate, which may be a useful building block in its own right.
-
Step 1: Synthesis of Diethyl Methylmalonate. Sodium ethoxide is prepared in anhydrous ethanol, to which diethyl malonate is added to form the enolate. Methyl iodide (1 equivalent) is then added, and the mixture is refluxed for 4 hours. After work-up and distillation, diethyl methylmalonate is obtained in high yield.[5]
-
Step 2: Radical Bromination of Diethyl Methylmalonate. Diethyl methylmalonate is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (1 equivalent) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by the disappearance of the starting material.
-
Work-up. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried, and concentrated. The product, diethyl 2-bromo-2-methylmalonate, is then purified by vacuum distillation.
Conclusion
The choice of reagent for the bromomethylation of malonic esters depends on the desired product, available starting materials, and the desired scale of the reaction. While direct alkylation with dibromomethane offers a one-step approach, it may suffer from selectivity issues. The two-step sequence involving hydroxymethylation followed by bromination is a more controlled and often higher-yielding method for obtaining the target this compound. The methylation followed by radical bromination route provides access to the isomeric diethyl 2-bromo-2-methylmalonate. Researchers should carefully consider the pros and cons of each method based on the specific requirements of their synthetic strategy.
References
A Comparative Guide to Diethyl 2-(bromomethyl)malonate and Diethyl 2-bromomalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, malonate esters are foundational building blocks for carbon-carbon bond formation. Among their halogenated derivatives, Diethyl 2-(bromomethyl)malonate and Diethyl 2-bromomalonate are two commercially available reagents that, despite their similar nomenclature, exhibit distinct and complementary reactivity profiles. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic goals.
At a Glance: Key Differences and Physicochemical Properties
The primary distinction between these two reagents lies in the position of the bromine atom relative to the ester functionalities. This structural difference dictates their roles in chemical reactions. This compound possesses a bromomethyl group attached to the α-carbon of the malonate, rendering the methylene carbon of the bromomethyl group highly electrophilic. In contrast, Diethyl 2-bromomalonate features a bromine atom directly attached to the α-carbon, which influences the acidity of the remaining α-proton and allows the molecule to act as either a nucleophile (as its enolate) or an electrophile.
| Property | This compound | Diethyl 2-bromomalonate |
| CAS Number | 34762-17-9[1] | 685-87-0 |
| Molecular Formula | C₈H₁₃BrO₄[1] | C₇H₁₁BrO₄ |
| Molecular Weight | 253.09 g/mol [1] | 239.06 g/mol |
| Appearance | Colorless to almost colorless clear liquid | Clear colorless to slightly yellow liquid |
| Boiling Point | Not specified | 233-235 °C |
| Density | Not specified | 1.402 g/mL at 25 °C |
Synthetic Applications and Performance
The divergent reactivity of these two compounds leads to their application in different synthetic strategies. This compound is primarily employed as an alkylating agent to introduce a malonic ester moiety via nucleophilic substitution. Conversely, Diethyl 2-bromomalonate is a versatile reagent in reactions such as cyclopropanations, where its enolate acts as a nucleophile.
This compound: The Electrophilic Alkylating Agent
The presence of the bromine atom on a primary carbon, which is also alpha to a carbonyl group, makes this compound an excellent substrate for S(_N)2 reactions. This allows for the straightforward introduction of the –CH₂CH(COOEt)₂ synthon.
A representative application is the synthesis of substituted malonates, which are precursors to a wide array of functionalized molecules, including amino acids and heterocyclic compounds. For instance, the reaction with sodium azide provides a facile route to diethyl 2-(azidomethyl)malonate, a useful intermediate for introducing an amino group.
Figure 1. Workflow for the synthesis of diethyl 2-(azidomethyl)malonate.
Experimental Protocol: Synthesis of Diethyl 2-(azidomethyl)malonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.3 g, 20 mmol) in 20 mL of a mixture of acetone and water (4:1 v/v).
-
Addition of Reagent: To the stirred solution, add this compound (2.53 g, 10 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the mixture to room temperature and remove the acetone under reduced pressure. Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
| Product | Reagents | Solvent | Reaction Time | Yield |
| Diethyl 2-(azidomethyl)malonate | This compound, Sodium Azide | Acetone/Water | 4 hours | >90% (Typical) |
Diethyl 2-bromomalonate: A Nucleophilic Partner in Cyclopropanation
Diethyl 2-bromomalonate's utility shines in reactions where it acts as a nucleophile after deprotonation of its acidic α-hydrogen. A prime example is the Michael-Initiated Ring Closure (MIRC) reaction for the synthesis of highly functionalized cyclopropane derivatives. In this reaction, the enolate of diethyl 2-bromomalonate adds to a Michael acceptor, such as a chalcone, followed by an intramolecular S(_N)2 reaction to form the cyclopropane ring.
Figure 2. Logical workflow of a Michael-Initiated Ring Closure (MIRC) reaction.
Experimental Protocol: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate
-
Reaction Setup: To a solution of chalcone (1.04 g, 5 mmol) in 25 mL of acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Addition of Reagent: To the stirred suspension, add Diethyl 2-bromomalonate (1.31 g, 5.5 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Product | Reagents | Base | Solvent | Yield |
| Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate | Diethyl 2-bromomalonate, Chalcone | K₂CO₃ | Acetonitrile | 85-95% (Typical) |
Comparative Analysis and Selection Criteria
The choice between this compound and Diethyl 2-bromomalonate is dictated by the desired synthetic transformation.
-
For introducing a –CH₂CH(COOEt)₂ group onto a nucleophile: this compound is the reagent of choice. Its primary electrophilic carbon is readily attacked by a wide range of nucleophiles, including amines, azides, and thiolates.
-
For the synthesis of substituted cyclopropanes via MIRC: Diethyl 2-bromomalonate is the ideal precursor. Its ability to form a stable enolate that can act as a nucleophile, followed by an intramolecular cyclization, provides an efficient route to these three-membered rings.
-
For forming a quaternary center at the α-position of the malonate: Diethyl 2-bromomalonate can be alkylated at the α-position after deprotonation, allowing for the synthesis of α,α-disubstituted malonates.
Conclusion
This compound and Diethyl 2-bromomalonate are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. This compound serves as a potent electrophile for introducing the diethyl malonate moiety, while Diethyl 2-bromomalonate excels in reactions requiring a nucleophilic malonate enolate, such as in the construction of complex cyclopropane systems. A clear understanding of their distinct reactivity, as outlined in this guide, is paramount for the strategic planning and successful execution of complex organic syntheses.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Diethyl 2-(bromomethyl)malonate and a-Halo Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on diethyl 2-(bromomethyl)malonate and other structurally related α-halo esters. While specific kinetic data for this compound is not extensively available in the reviewed literature, this document extrapolates its expected reactivity based on established principles of SN2 reactions and presents a comparison with alternative electrophiles for which experimental data has been published.
Introduction to Nucleophilic Substitution on a-Halo Esters
This compound and similar α-halo esters are valuable substrates in organic synthesis, particularly for the introduction of functionalized side chains. These compounds readily undergo nucleophilic substitution, typically via an SN2 mechanism, where a nucleophile displaces the bromide leaving group. The presence of the adjacent ester functionalities is known to influence the reactivity of the electrophilic carbon center.
The rate of these SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2] A variety of factors, including the nature of the nucleophile, the solvent, and the structure of the electrophile, significantly impact the reaction rate.
Comparative Kinetic Data
Due to the limited availability of specific kinetic data for this compound, this section presents a comparison with the well-studied electrophiles, ethyl bromoacetate and benzyl bromide. This comparison allows for an informed estimation of the reactivity of this compound.
Table 1: Second-Order Rate Constants (k₂) for Nucleophilic Substitution on Various Electrophiles
| Electrophile | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Ethyl Bromoacetate | Substituted Phenoxyacetate Ions | 90% Acetone (aq) | 30 - 40 | Varies with substituent |
| Ethyl Bromoacetate | Substituted Aliphatic Carboxylate Ions | 90% Acetone (aq) | 30 - 40 | Varies with substituent |
| Benzyl Bromide | Hydroxide Ion (OH⁻) | 50% Acetone (aq) | 30 | 1.8 x 10⁻³ |
| p-Nitrobenzyl Bromide | Hydroxide Ion (OH⁻) | 50% Acetone (aq) | 30 | 1.1 x 10⁻² |
Note: The rate constants for reactions with substituted phenoxyacetate and aliphatic carboxylate ions are not single values but a range depending on the electronic and steric nature of the substituents on the nucleophile. For detailed data, please refer to the cited literature.
Factors Influencing Reaction Kinetics
Nature of the Nucleophile
The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as charge, basicity, polarizability, and solvation. For instance, negatively charged nucleophiles are generally more potent than their neutral counterparts.
Solvent Effects
The choice of solvent can dramatically alter the rate of an SN2 reaction.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., water, ethanol) can slow down SN2 reactions by forming hydrogen bonds with the nucleophile, creating a solvent cage that hinders its approach to the electrophilic carbon.
Structure of the Electrophile
The steric hindrance around the reaction center plays a crucial role. SN2 reactions are fastest for methyl and primary halides and slowest for tertiary halides. This compound is a primary halide and is expected to be reactive towards SN2 displacement. The presence of the two ester groups on the adjacent carbon may exert some steric hindrance and also influence the electronics at the reaction center.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constant of a nucleophilic substitution reaction.
Objective: To measure the rate of disappearance of the electrophile (e.g., this compound) upon reaction with a nucleophile.
Materials:
-
This compound
-
Nucleophile of choice (e.g., sodium azide, potassium thiocyanate)
-
Solvent (e.g., acetone, acetonitrile)
-
Thermostated reaction vessel
-
Analytical instrument for monitoring concentration (e.g., NMR spectrometer, HPLC, or titration setup)
-
Standard laboratory glassware and reagents
Procedure:
-
Solution Preparation: Prepare stock solutions of the electrophile and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in the thermostated vessel. Initiate the reaction by mixing the solutions.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Concentration Measurement: Determine the concentration of the remaining electrophile or the formed product in each aliquot using a suitable analytical technique.
-
NMR Spectroscopy: Integrate the signals corresponding to the reactant and product protons.
-
HPLC: Use a calibrated standard curve to determine the concentration from the peak area.
-
Titration: If a halide ion is the leaving group, its concentration can be determined by titration (e.g., Volhard method).
-
-
Data Analysis: Plot the appropriate function of concentration versus time to determine the second-order rate constant (k₂). For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k₂.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized SN2 reaction mechanism.
Caption: Workflow for kinetic analysis of an SN2 reaction.
Conclusion
This guide provides a framework for understanding and investigating the kinetics of nucleophilic substitution on this compound. While direct kinetic data for this specific compound is sparse in the literature, a comparative approach using data from analogous α-halo esters like ethyl bromoacetate and benzyl bromide offers valuable insights into its expected reactivity. The experimental protocols and conceptual diagrams provided herein serve as a practical resource for researchers designing and conducting their own kinetic studies in this area. Further experimental investigation is warranted to quantitatively determine the rate constants for the reaction of this compound with a range of nucleophiles.
References
Spectroscopic comparison of starting material and product in Diethyl 2-(bromomethyl)malonate reactions
A detailed analysis of the spectroscopic changes that occur during the nucleophilic substitution reaction of diethyl 2-(bromomethyl)malonate is crucial for researchers in organic synthesis and drug development. This guide provides a comparative overview of the key spectroscopic features of the starting material and a representative product, diethyl 2-(anilinomethyl)malonate, supported by experimental data and protocols.
The reaction of this compound with a nucleophile, such as aniline, results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. This transformation from an alkyl halide to an amine derivative is accompanied by distinct changes in the molecule's spectroscopic signature, which can be readily monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Reaction Workflow and Spectroscopic Analysis
The logical flow of the synthesis and subsequent spectroscopic analysis is outlined below. The process begins with the reaction of the starting materials, followed by purification of the product, and finally, characterization using various spectroscopic methods to confirm the structure of the newly formed compound and to ensure the absence of the starting material.
Caption: Workflow for the synthesis and spectroscopic analysis of diethyl 2-(anilinomethyl)malonate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material, this compound, and the product, diethyl 2-(anilinomethyl)malonate. The data for the starting material is inferred from structurally similar compounds, diethyl bromomalonate and diethyl 2-bromo-2-methylmalonate, due to the limited availability of direct spectral data for this compound.
Table 1: ¹H NMR Data (ppm)
| Compound | -CH₂-Br / -CH₂-N- | -CH- | -O-CH₂- | -CH₃ | Aromatic-H | -NH- |
| This compound (Expected) | ~3.7 (d) | ~3.8 (t) | ~4.2 (q) | ~1.3 (t) | - | - |
| Diethyl 2-(anilinomethyl)malonate (Expected) | ~3.6 (d) | ~3.7 (t) | ~4.1 (q) | ~1.2 (t) | ~6.6-7.2 (m) | ~4.5 (br s) |
Table 2: ¹³C NMR Data (ppm)
| Compound | -CH₂-Br / -CH₂-N- | -CH- | >C=O | -O-CH₂- | -CH₃ | Aromatic-C |
| This compound (Expected) | ~30 | ~55 | ~168 | ~62 | ~14 | - |
| Diethyl 2-(anilinomethyl)malonate (Expected) | ~48 | ~58 | ~169 | ~61 | ~14 | ~113, 118, 129, 147 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-Br Stretch | N-H Stretch | C-N Stretch |
| This compound (Expected) | ~1730-1750 | ~600-700 | - | - |
| Diethyl 2-(anilinomethyl)malonate (Expected) | ~1730-1750 | - | ~3400 | ~1300 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | [M]⁺ and [M+2]⁺ isotopic pattern for Br | Loss of -Br, -OCH₂CH₃, -COOCH₂CH₃ |
| Diethyl 2-(anilinomethyl)malonate | [M]⁺ | Fragments corresponding to the aniline moiety and the malonate group |
Experimental Protocols
Synthesis of Diethyl 2-(anilinomethyl)malonate
This protocol describes a standard procedure for the nucleophilic substitution reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and remove the solvent to obtain diethyl 2-(anilinomethyl)malonate.
Spectroscopic Characterization
The purified product is then characterized by the following spectroscopic methods:
-
¹H and ¹³C NMR: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: The mass spectrum is recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Interpretation of Spectroscopic Changes
The key spectroscopic changes observed upon conversion of this compound to diethyl 2-(anilinomethyl)malonate are as follows:
-
¹H NMR: The most significant change is the disappearance of the doublet corresponding to the bromomethyl protons (-CH₂-Br) and the appearance of a new doublet for the anilinomethyl protons (-CH₂-N-), which is typically shifted slightly upfield. Additionally, new signals appear in the aromatic region (6.6-7.2 ppm) corresponding to the protons of the aniline ring, and a broad singlet for the N-H proton is observed.
-
¹³C NMR: The carbon of the bromomethyl group (-CH₂-Br) is replaced by the carbon of the anilinomethyl group (-CH₂-N-), resulting in a downfield shift. New signals corresponding to the aromatic carbons of the aniline ring also appear.
-
IR Spectroscopy: The characteristic C-Br stretching vibration disappears, and new bands corresponding to the N-H stretching and C-N stretching vibrations appear in the product spectrum. The strong C=O stretching absorption of the ester groups remains in a similar region for both the starting material and the product.
-
Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak corresponding to the molecular weight of diethyl 2-(anilinomethyl)malonate. The characteristic isotopic pattern of bromine in the starting material is absent in the product.
By comparing the spectroscopic data of the starting material and the product, researchers can unequivocally confirm the successful synthesis of the desired compound and assess its purity. This detailed analysis is fundamental for quality control in chemical synthesis and is an indispensable tool in the development of new chemical entities for various applications, including pharmaceuticals.
A Comparative Guide to HPLC Methods for the Analysis of Diethyl 2-(bromomethyl)malonate Reactions
For researchers, scientists, and drug development professionals engaged in reactions involving Diethyl 2-(bromomethyl)malonate, precise and reliable analytical methods are crucial for monitoring reaction progress, identifying intermediates, and quantifying product purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This guide provides a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of this compound and its reaction mixtures.
Method 1: Specialized Reversed-Phase HPLC
This method utilizes a specialized stationary phase for the separation of polar and non-polar compounds, offering a potential alternative selectivity compared to standard C18 columns.
Method 2: Standard Reversed-Phase HPLC
A conventional and widely used approach, this method employs a C18 stationary phase, which is robust and suitable for a broad range of small organic molecules.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the nature of the reactants and expected products, the complexity of the sample matrix, and the desired resolution and analysis time. The following table summarizes the key parameters of the two methods.
| Parameter | Method 1: Specialized Reversed-Phase HPLC | Method 2: Standard Reversed-Phase HPLC |
| Stationary Phase | Newcrom R1 | C18 |
| Column Dimensions | 150 x 4.6 mm, 5 µm (Typical) | 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid[2] | Methanol and Water (1:1, v/v)[1] |
| Elution Mode | Isocratic (Assumed) | Isocratic[1] |
| Flow Rate | 1.0 mL/min (Typical) | 1.0 mL/min[1] |
| Detection | UV, 210 nm (Typical for esters) | UV, 230 nm[1] |
| Injection Volume | 10 µL (Typical) | 5 µl[1] |
| Column Temperature | Ambient (Typical) | Ambient (Typical) |
Experimental Protocols
Below are the detailed experimental protocols for both HPLC methods.
Method 1: Specialized Reversed-Phase HPLC Protocol
Objective: To analyze the reaction mixture of a synthesis involving this compound using a Newcrom R1 column.
Materials:
-
HPLC system with UV detector
-
Newcrom R1 column (e.g., 150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)
-
Reaction mixture sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid. A typical starting composition could be 50:50:0.1 (v/v/v) Acetonitrile:Water:Phosphoric Acid. Degas the mobile phase before use.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the sample diluent to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Install the Newcrom R1 column in the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 210 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis: Inject 10 µL of the prepared sample onto the column and start the data acquisition.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, starting materials, and products based on their retention times and peak areas.
Method 2: Standard Reversed-Phase HPLC Protocol
Objective: To monitor the progress of a reaction involving this compound using a standard C18 column.[1]
Materials:
-
HPLC system with UV detector
-
C18 column (250 x 4.6 mm, 5 µm)[1]
-
Methanol (HPLC grade)[1]
-
Deionized water (18.2 MΩ·cm)
-
Sample diluent (Methanol/Water, 50:50 v/v)[1]
-
Reaction mixture sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 1:1 volume ratio.[1] Degas the mobile phase before use.
-
Sample Preparation: Weigh and transfer approximately 12-14 mg of the sample into a 10 ml volumetric flask, add 5 ml of the diluent, and sonicate to dissolve it completely.[1] After cooling to room temperature, dilute up to the mark with the diluent and mix well.[1] Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Analysis: Inject 5 µL of the prepared sample onto the column and start the data acquisition.[1]
-
Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product(s) over time.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for selecting and applying an appropriate HPLC method for the analysis of this compound reactions.
References
A Comparative Guide to Byproducts in Diethyl 2-(bromomethyl)malonate Synthesis
Introduction
Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, primarily utilized for the introduction of a functionalized malonate moiety in the construction of more complex molecular architectures. Its synthesis, typically achieved through the bromination of diethyl methylmalonate, can be accompanied by the formation of various byproducts. The purity of this compound is critical for its successful application in subsequent reactions, making the characterization and control of these byproducts a significant concern for researchers in synthetic chemistry and drug development.
This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, focusing on the two primary brominating agents: N-Bromosuccinimide (NBS) and molecular bromine (Br₂). We will delve into the characterization of these byproducts, present detailed experimental protocols for synthesis and analysis, and offer insights into minimizing their formation.
Comparison of Synthesis Routes and Byproduct Profiles
The synthesis of this compound from diethyl methylmalonate is a free-radical substitution reaction. The choice of brominating agent is the most critical factor influencing the product distribution and the byproduct profile.
| Synthesis Route | Brominating Agent | Primary Byproducts | Selectivity | Remarks |
| Route 1 | N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) | Diethyl 2-(dibromomethyl)malonate, Diethyl 2-bromo-2-methylmalonate | High | NBS provides a low, constant concentration of bromine radicals, which favors the desired monobromination at the methyl group and minimizes over-bromination and other side reactions. |
| Route 2 | Molecular Bromine (Br₂) with light or heat | Diethyl 2-bromo-2-methylmalonate, Diethyl 2-(dibromomethyl)malonate, other polybrominated species | Low to Moderate | High concentrations of Br₂ can lead to multiple substitutions on the methyl group and electrophilic substitution on the α-carbon of the malonate. |
Key Byproducts:
-
Diethyl 2-(dibromomethyl)malonate: Arises from the over-bromination of the desired product. Its formation is more significant when using Br₂ or an excess of NBS.
-
Diethyl 2-bromo-2-methylmalonate: Results from the electrophilic substitution of the acidic α-hydrogen on the malonate backbone by bromine. This side reaction is more prevalent with Br₂ due to its electrophilic nature.
The use of NBS is generally preferred for its higher selectivity in targeting the methyl group via a radical pathway, thus yielding a cleaner reaction profile with a lower abundance of byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
This protocol is adapted from established procedures for radical bromination.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reaction flask, condenser, and dropping funnel
Procedure:
-
To a solution of diethyl methylmalonate (1 equivalent) in CCl₄, add NBS (1 equivalent) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 77°C for CCl₄) under constant stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to isolate this compound.
Protocol 2: GC-MS Analysis of the Reaction Mixture
This protocol outlines a general method for the analysis of the product and byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent like dichloromethane or ethyl acetate.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Data Analysis:
Identify the product and byproducts by comparing their mass spectra with known fragmentation patterns and retention times. The relative abundance of each component can be estimated from the peak areas in the chromatogram.
Visualizations
Caption: Synthesis pathway and byproduct formation.
Comparative Guide to Elucidating Reaction Mechanisms of Diethyl 2-(Bromomethyl)malonate using Isotopic Labeling
This guide provides a comparative analysis of the reaction mechanism of diethyl 2-(bromomethyl)malonate, a versatile reagent in organic synthesis. We will explore a hypothetical isotopic labeling study to probe its reactivity in nucleophilic substitution reactions and compare it with the well-established malonic ester synthesis, an alternative pathway for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals interested in reaction mechanism elucidation and synthetic strategy.
Introduction to this compound and Isotopic Labeling
This compound is a valuable building block in organic chemistry, primarily acting as an electrophile in nucleophilic substitution reactions.[1] The presence of the bromine atom activates the adjacent methylene group for attack by a wide range of nucleophiles. Understanding the precise mechanism of these reactions is crucial for optimizing reaction conditions and controlling product formation.
Isotopic labeling is a powerful technique used to track the fate of specific atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms.[2] By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium for hydrogen), chemists can follow the labeled atom's journey from reactant to product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[3][4] A key parameter derived from such studies is the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy isotopologue. The magnitude of the KIE can help distinguish between different reaction pathways, such as Sₙ1 and Sₙ2 mechanisms.[3]
Part 1: Hypothetical Isotopic Labeling Study of this compound Reaction
To illustrate how isotopic labeling can elucidate the reaction mechanism of this compound, we will consider its reaction with a generic nucleophile (Nu⁻). The primary mechanistic question is whether the reaction proceeds via a concerted Sₙ2 pathway or a stepwise Sₙ1 pathway.
Experimental Design
A kinetic isotope effect (KIE) study would be designed using ¹³C labeling at the brominated carbon of this compound. The reaction rates of both the unlabeled (¹²C) and labeled (¹³C) reactants with a nucleophile would be measured.
Workflow for the Isotopic Labeling Study
Caption: Workflow for a hypothetical ¹³C KIE study on this compound.
Predicted Outcomes and Mechanistic Interpretation
The magnitude of the ¹³C KIE at the reaction center provides strong evidence for the transition state structure.
| Isotope Label Position | Predicted KIE (k¹²/k¹³) | Mechanistic Interpretation |
| ¹³C at the bromomethyl carbon | ~1.05 - 1.10 | A significant normal KIE is expected for an Sₙ2 reaction, where the C-Br bond is breaking in the rate-determining step.[5] |
| ¹³C at the bromomethyl carbon | ~1.00 - 1.02 (or slightly inverse) | A small or no KIE is expected for an Sₙ1 reaction, as the C-Br bond breaking occurs prior to the nucleophilic attack, and the carbon atom is not heavily involved in the rate-determining step's primary motion.[5] |
Signaling Pathway for Sₙ2 vs. Sₙ1 Mechanism
Caption: Comparison of Sₙ2 and Sₙ1 reaction pathways.
Based on the literature for similar primary alkyl halides, the reaction of this compound with most nucleophiles is expected to proceed via an Sₙ2 mechanism.[6][7] Therefore, a significant primary ¹³C KIE would be anticipated.
Experimental Protocol: Hypothetical ¹³C KIE Measurement
-
Synthesis of ¹³C-labeled this compound:
-
React diethyl malonate with ¹³C-labeled paraformaldehyde in the presence of a base to form diethyl 2-(¹³C-hydroxymethyl)malonate.
-
Treat the resulting alcohol with phosphorus tribromide (PBr₃) to yield diethyl 2-(¹³C-bromomethyl)malonate.
-
Purify the product by column chromatography.
-
-
Kinetic Measurements:
-
Prepare parallel reactions with identical concentrations of the unlabeled and ¹³C-labeled this compound and the chosen nucleophile in a suitable solvent.
-
Maintain the reactions at a constant temperature.
-
Monitor the disappearance of the starting material and the appearance of the product over time using quantitative NMR spectroscopy or GC-MS.
-
-
Data Analysis:
-
Determine the rate constants (k_light and k_heavy) for the unlabeled and labeled reactions, respectively, by plotting the concentration of the reactant versus time.
-
Calculate the KIE as the ratio k_light / k_heavy.
-
Part 2: Alternative Synthetic Route - Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[8] This pathway utilizes diethyl malonate as a nucleophile, which is the opposite role of this compound.
Reaction Mechanism
The malonic ester synthesis involves three key steps:
-
Deprotonation: A base removes the acidic α-hydrogen from diethyl malonate to form a stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile and attacks an electrophile (typically an alkyl halide) in an Sₙ2 reaction.
-
Hydrolysis and Decarboxylation: The alkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final carboxylic acid product.
Logical Relationship in Malonic Ester Synthesis
Caption: Step-by-step process of the malonic ester synthesis.
Comparison of this compound Reaction and Malonic Ester Synthesis
| Feature | This compound Reaction | Malonic Ester Synthesis |
| Role of Malonate Derivative | Electrophile | Nucleophile (as enolate) |
| Typical Reactant Partner | Nucleophile (e.g., amines, alkoxides, thiolates) | Electrophile (e.g., alkyl halides) |
| Primary Bond Formed | C-Nucleophile bond | C-C bond |
| Initial Product | Substituted malonic ester | Alkylated malonic ester |
| Potential for Isotopic Labeling Study | KIE on the C-Br bond breaking to probe Sₙ1 vs. Sₙ2 | KIE on the alkyl halide to probe the Sₙ2 alkylation step. |
Experimental Protocol: Malonic Ester Synthesis of Hexanoic Acid
-
Enolate Formation:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add diethyl malonate dropwise to the solution at room temperature.
-
-
Alkylation:
-
To the resulting solution of the sodium salt of diethyl malonate, add 1-bromobutane.
-
Reflux the mixture for 1-2 hours.
-
-
Saponification:
-
Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups.
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Heat the mixture to induce decarboxylation, yielding hexanoic acid.
-
Extract the product with a suitable organic solvent and purify by distillation.
-
Conclusion
In contrast, the malonic ester synthesis utilizes the nucleophilic character of the diethyl malonate enolate. This alternative strategy for forming new carbon-carbon bonds proceeds through a well-established mechanism involving deprotonation, Sₙ2 alkylation, and subsequent hydrolysis and decarboxylation.
The choice between using a malonate derivative as an electrophile or a nucleophile depends on the desired synthetic target and the available starting materials. Understanding the underlying reaction mechanisms, which can be rigorously investigated using techniques like isotopic labeling, is paramount for the rational design and optimization of synthetic routes in chemical research and drug development.
References
- 1. This compound | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Verifying the Structure of Diethyl 2-(bromomethyl)malonate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of key analytical techniques for verifying the structure of Diethyl 2-(bromomethyl)malonate and its derivatives. We present expected data, detailed experimental protocols, and a comparison with alternative analytical and synthetic methods.
Spectroscopic and Chromatographic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental spectra for this specific compound are not widely available in public databases, we can predict the expected data based on its chemical structure and compare it with closely related analogs.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂- (ethyl) | ~4.25 | Quartet (q) | ~7.1 |
| -CH₃ (ethyl) | ~1.30 | Triplet (t) | ~7.1 | |
| -CH- (malonate) | ~3.80 | Triplet (t) | ~7.0 | |
| -CH₂Br | ~3.60 | Doublet (d) | ~7.0 | |
| Diethyl bromomalonate | -CH₂- (ethyl) | 4.26 | Quartet (q) | 7.1 |
| -CH₃ (ethyl) | 1.30 | Triplet (t) | 7.1 | |
| -CHBr- | 4.75 | Singlet (s) | - | |
| Diethyl 2-bromo-2-methylmalonate | -CH₂- (ethyl) | 4.28 | Quartet (q) | 7.1 |
| -CH₃ (ethyl) | 1.30 | Triplet (t) | 7.1 | |
| -CH₃ (methyl) | 1.95 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | C=O | ~167 |
| -OCH₂- | ~62 | |
| -CH- (malonate) | ~50 | |
| -CH₂Br | ~33 | |
| -CH₃ | ~14 | |
| Diethyl bromomalonate | C=O | 165.2 |
| -OCH₂- | 63.2 | |
| -CHBr- | 47.5 | |
| -CH₃ | 13.9 | |
| Diethyl 2-bromo-2-methylmalonate | C=O | 167.5 |
| -OCH₂- | 63.0 | |
| C-Br | 59.5 | |
| -CH₃ (methyl) | 22.0 | |
| -CH₃ (ethyl) | 13.8 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₈H₁₃BrO₄ | 253.09 | Expected: [M-OEt]+, [M-COOEt]+, [M-Br]+, [CH₂(COOEt)₂]⁺ |
| Diethyl bromomalonate | C₇H₁₁BrO₄ | 239.06[1] | 161/163 ([M-Br]+), 133, 88, 45 |
| Diethyl 2-bromo-2-methylmalonate | C₈H₁₃BrO₄ | 253.09 | 179/181 ([M-Br]+), 173, 128, 101, 83, 55 |
Experimental Protocols
Accurate data acquisition is crucial for reliable structural verification. Below are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction:
-
For volatile and thermally stable compounds like this compound, direct infusion via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source.
-
If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
This causes the ejection of an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The presence of bromine will be indicated by a characteristic isotopic pattern for fragments containing it (approximately equal intensity for M and M+2).
-
Single Crystal X-ray Crystallography (Alternative Method)
For unambiguous structure determination, especially for confirming stereochemistry in more complex derivatives, single crystal X-ray crystallography is the gold standard.
Methodology:
-
Crystal Growth:
-
Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters of the model against the experimental data to achieve the best fit.
-
-
Structure Validation:
-
Analyze the final structure for geometric reasonability (bond lengths, angles) and other quality indicators.
-
The resulting model provides the precise three-dimensional arrangement of atoms in the molecule.
-
Comparison with Alternative Methods
While bromination is a common method to introduce a reactive handle onto the malonate structure, other synthetic strategies can be employed, which would necessitate different approaches for structural verification.
Table 4: Comparison of Synthetic and Analytical Alternatives
| Method | Description | Advantages | Disadvantages | Key Verification Techniques |
| Bromination (NBS) | Radical-initiated bromination of a methyl group on a malonate derivative using N-Bromosuccinimide. | Selective for allylic/benzylic-type positions. | Can lead to multiple bromination products. | ¹H NMR (disappearance of methyl signal, appearance of -CH₂Br), MS (isotopic pattern). |
| Alkylation with Dibromomethane | Deprotonation of diethyl malonate with a base followed by reaction with dibromomethane. | Direct introduction of the bromomethyl group. | Risk of over-alkylation to form a cyclopropane ring. | ¹H NMR (presence of -CH- and -CH₂Br signals), ¹³C NMR. |
| Chlorination/Fluorination | Use of reagents like N-Chlorosuccinimide (NCS) or Selectfluor® to introduce other halogens. | Provides access to a wider range of reactive intermediates. | Different reactivity profiles compared to the bromide. | ¹H and ¹³C NMR (different chemical shifts), MS (different isotopic patterns for chlorine). |
Visualizing the Verification Workflow
The logical flow for verifying the structure of a synthesized this compound derivative can be visualized as follows:
Caption: Workflow for the synthesis and structural verification of this compound derivatives.
References
Cross-reactivity studies of Diethyl 2-(bromomethyl)malonate with functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Diethyl 2-(bromomethyl)malonate with various common functional groups encountered in organic synthesis and drug development. This compound is a valuable reagent, acting as a potent electrophile due to the excellent leaving group character of the bromide ion, which renders the adjacent carbon atom highly susceptible to nucleophilic attack. Understanding its reactivity profile is crucial for predicting reaction outcomes, minimizing side products, and designing efficient synthetic routes.
Reactivity Overview
The primary reaction pathway for this compound with nucleophilic functional groups is a bimolecular nucleophilic substitution (SN2) reaction. The general order of nucleophilicity and, consequently, the expected reactivity towards this compound is:
Thiols > Amines > Alcohols/Phenols
This trend is governed by the principles of nucleophilicity, where sulfur-based nucleophiles (thiolates) are generally more reactive than nitrogen-based (amines) and oxygen-based (alkoxides/phenoxides) nucleophiles in protic solvents. The polarizability of the sulfur atom in thiols contributes to their enhanced nucleophilicity.
Quantitative Cross-Reactivity Data
While a direct head-to-head comparative study under identical conditions was not identified in the surveyed literature, the following table summarizes reaction yields for this compound and structurally related malonate derivatives with various nucleophiles. This data provides a quantitative insight into the expected reactivity.
| Functional Group | Nucleophile Example | Electrophile | Product | Yield (%) | Reference |
| Aromatic Amine | 4-Bromoaniline | Diethyl ethoxymethylenemalonate | Diethyl 2-((4-bromophenylamino)methylene)malonate | 73% | [1] |
| Aromatic Amine | Substituted Anilines | Diethyl ethoxymethylenemalonate | Diethyl 2-((arylamino)methylene)malonates | 74-96% | [2] |
| Secondary Amine | Morpholine | Diethyl methyl(m-chlorophenyl)malonate complex | Diethyl methyl(m-morpholinophenyl)malonate complex | High (not specified) | [3] |
| Thiol | Thiophenols | Not specified | Alkylated thiophenols | High (not specified) | |
| Alcohol | Benzyl Alcohol | Diethyl malonate (transesterification) | Dibenzyl malonate & Benzyl ethyl malonate | 88% (total) | |
| Phenol | Phenols | Substituted diethyl malonates | Coumarin derivatives | High (not specified) |
Note: The data presented is derived from reactions with similar but not identical electrophiles or reaction types in some cases. Therefore, it should be used as a qualitative guide to reactivity rather than a direct quantitative comparison.
Experimental Protocols
Reaction with an Aromatic Amine (4-Bromoaniline)
This protocol describes the synthesis of a malonate derivative from an aromatic amine.
Procedure:
-
4-Bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) are mixed.
-
The mixture is heated at 403 K (130 °C) for 2 hours.
-
Low boiling components are removed by evaporation under low pressure with a cold trap.
-
The crude product, diethyl 2-((4-bromophenylamino)methylene)malonate, is purified by recrystallization from diethyl ether to yield a white solid (73% yield).[1]
Microwave-Assisted Synthesis with Primary Amines
This method demonstrates a rapid synthesis of aminomethylene malonates.
Procedure:
-
Diethyl ethoxymethylenemalonate (1.0 mmol) and a primary amine (0.5 mmol) are placed in a 5.0 mL high-pressure reaction tube.
-
The tube is sealed and the mixture is stirred for 1 hour at room temperature.
-
The reaction vessel is then placed in a microwave synthesizer and irradiated for 30 minutes at 150 °C.
-
The resulting crude product is purified by column chromatography.[2]
Reaction with an Alcohol (Benzyl Alcohol - Transesterification)
This protocol details the transesterification of a malonate ester with an alcohol.
Procedure:
-
Diethyl malonate and benzyl alcohol are reacted in the presence of a modified zirconia catalyst.
-
The reaction is carried out in the liquid phase.
-
Optimal conditions for the highest transester yield (88%) are a molar ratio of diethyl malonate to benzyl alcohol of 1:3, a reaction temperature of 393 K (120 °C), a reaction time of 5 hours, and 0.75 g of catalyst.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-reactivity studies and a typical experimental workflow.
Caption: Logical flow of cross-reactivity studies.
Caption: General experimental workflow for cross-reactivity assessment.
References
A Comparative Guide to Synthetic Routes for Diethyl 2-(bromomethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for Diethyl 2-(bromomethyl)malonate, a valuable reagent in organic synthesis for the introduction of a functionalized malonate moiety. Due to a lack of direct comparative studies in published literature, this guide evaluates plausible synthetic pathways based on established organic chemistry principles and analogous reactions with reported yields. The data presented offers insights into the potential efficacy of each method, aiding researchers in the selection of a suitable synthetic strategy.
Comparison of Synthetic Methodologies
Three primary synthetic routes are considered for the preparation of this compound. The following table summarizes these approaches, highlighting the key reagents, reaction types, and expected yield ranges based on analogous transformations.
| Synthetic Route | Starting Material | Key Reagents | Reaction Type | Reported Yield for Analogous Reactions (%) |
| Method 1 | Diethyl 2-methylmalonate | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide) | Radical Bromination | 70-90% |
| Method 2 | Diethyl malonate | Strong Base (e.g., Sodium Ethoxide), Dibromomethane | Nucleophilic Alkylation | 60-80% |
| Method 3 | Diethyl 2-(hydroxymethyl)malonate | Brominating Agent (e.g., PBr₃, HBr) | Nucleophilic Substitution | 70-85% |
Experimental Protocols and Reaction Mechanisms
This section details the experimental procedures for each proposed synthetic route, adapted from established and reliable sources for similar chemical transformations.
Method 1: Radical Bromination of Diethyl 2-methylmalonate
This method is a viable direct pathway to this compound. The reaction proceeds via a radical-initiated bromination of the methyl group of diethyl 2-methylmalonate. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.
Experimental Protocol (Adapted from the synthesis of similar brominated malonates):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-methylmalonate in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., a catalytic amount of azobisisobutyronitrile - AIBN, or benzoyl peroxide) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Radical Bromination Pathway
Method 2: Nucleophilic Alkylation of Diethyl malonate
This classic approach in malonic ester synthesis involves the formation of a nucleophilic enolate from diethyl malonate, which then undergoes alkylation with an electrophilic bromomethylating agent like dibromomethane.
Experimental Protocol (Adapted from general malonic ester alkylation procedures):
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete formation of the sodium salt of diethyl malonate.
-
Add an excess of dibromomethane to the reaction mixture and heat to reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, distill off the excess ethanol.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by fractional distillation under reduced pressure.
Caption: Nucleophilic Alkylation Pathway
Method 3: Bromination of Diethyl 2-(hydroxymethyl)malonate
This two-step approach first involves the synthesis of Diethyl 2-(hydroxymethyl)malonate, followed by the conversion of the hydroxyl group to a bromide. The synthesis of the hydroxylated intermediate can be achieved with a high yield (72-75%) through the reaction of diethyl malonate with formaldehyde.
Experimental Protocol (Adapted from syntheses involving conversion of alcohols to bromides):
-
Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate (Yields of 72-75% have been reported for the bis-hydroxymethylated product, suggesting a similar or higher yield for the mono-substituted product under controlled conditions).
-
To a solution of diethyl malonate in a suitable solvent, add a base such as potassium carbonate.
-
Slowly add a formaldehyde solution at a controlled temperature.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain crude Diethyl 2-(hydroxymethyl)malonate.
-
-
Step 2: Bromination
-
In a flask equipped with a stirrer and a reflux condenser, dissolve the crude Diethyl 2-(hydroxymethyl)malonate in an appropriate solvent.
-
Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr), while maintaining a low temperature.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by vacuum distillation.
-
Caption: General Experimental Workflow
Concluding Remarks
The choice of synthetic route for this compound will depend on the availability of starting materials, reaction scale, and the desired purity of the final product.
-
Method 1 (Radical Bromination) offers a direct and potentially high-yielding route, provided that the starting diethyl 2-methylmalonate is readily available.
-
Method 2 (Nucleophilic Alkylation) utilizes the readily available and inexpensive diethyl malonate, but the use of a strong base and an excess of dibromomethane may require careful handling and purification.
-
Method 3 (From Hydroxymethylated Precursor) is a two-step process but may offer good overall yields and avoids the direct use of elemental bromine or highly reactive brominating agents in the first step.
It is recommended that small-scale pilot reactions be conducted to optimize the reaction conditions for the chosen method to achieve the best possible yields and purity.
Safety Operating Guide
Proper Disposal of Diethyl 2-(bromomethyl)malonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. Diethyl 2-(bromomethyl)malonate, a corrosive and lachrymatory substance, requires strict adherence to established disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Always handle this chemical within a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical down the drain.[2][4]
1. Waste Segregation:
-
This compound is a halogenated organic compound.[5]
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6][7] Mixing these waste types can lead to improper disposal and increased disposal costs.[7][8]
2. Waste Collection and Containerization:
-
Collect waste this compound in a designated, properly labeled, and compatible waste container.
-
The container must be in good condition, have a secure, threaded cap, and be kept closed except when actively adding waste.[6]
-
For liquid waste, use a container designated for halogenated organic liquids.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[2]
-
Do not use combustible materials like sawdust for absorption.
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6] Do not use abbreviations or chemical formulas.[6]
-
If mixed with other solvents, list all components on the label.[6]
5. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as acids, bases, and reducing agents.[2]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.[9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H13BrO4 | [10] |
| Molecular Weight | 253.09 g/mol | [10] |
| Density | 1.325 g/mL at 25 °C | |
| Boiling Point | 233-235 °C | [11] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Experimental Protocols
The standard and recommended protocol for the disposal of this compound does not involve in-lab chemical neutralization. The accepted procedure is direct disposal via a certified hazardous waste management service. Any attempt to neutralize or chemically treat this compound in the lab without a validated and approved protocol can be dangerous and is not recommended.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
Safeguarding Your Research: Essential Protocols for Handling Diethyl 2-(bromomethyl)malonate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-(bromomethyl)malonate, a key reagent in many synthetic pathways. Adherence to these protocols will help safeguard personnel and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical goggles or safety glasses with a face shield.[3] | Protects against splashes and vapors that can cause severe eye damage.[2][4] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., elbow-length PVC gloves).[3][4] | Prevents skin contact which can lead to severe chemical burns.[1][4] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or overalls, and safety shoes.[3] A PVC apron is also recommended.[4] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387)).[3][5] | Protects the respiratory system from irritating vapors.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the operational workflow from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Disposal:
Emergency and First-Aid Measures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting.[3][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3] For containment, stop the leak if it is safe to do so.[3] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[2][7]
By implementing these safety protocols, research professionals can confidently handle this compound, minimizing risks and fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
